8-Fluoro-2-methylquinolin-4-amine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
8-fluoro-2-methylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c1-6-5-9(12)7-3-2-4-8(11)10(7)13-6/h2-5H,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZQTGHNSDPKJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589058 | |
| Record name | 8-Fluoro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288151-34-8 | |
| Record name | 8-Fluoro-2-methylquinolin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 8-Fluoro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 8-Fluoro-2-methylquinolin-4-amine, a fluorinated quinoline derivative of interest in medicinal chemistry. The document outlines a robust two-step synthesis, including detailed experimental protocols and quantitative data. The synthesis involves the initial formation of the key intermediate, 8-Fluoro-2-methyl-4-quinolinol, via a Conrad-Limpach reaction, followed by its conversion to the target 4-aminoquinoline.
Synthetic Pathway Overview
The synthesis of this compound is efficiently achieved through a two-step process:
-
Step 1: Conrad-Limpach Synthesis of 8-Fluoro-2-methyl-4-quinolinol. This step involves the condensation of 2-fluoroaniline with ethyl acetoacetate to form an enamine intermediate, followed by a high-temperature thermal cyclization to yield 8-Fluoro-2-methyl-4-quinolinol.
-
Step 2: Conversion to this compound. The 4-hydroxyl group of the quinolinol intermediate is first converted to a more reactive leaving group, typically a chloro group, by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). The resulting 4-chloro-8-fluoro-2-methylquinoline is then subjected to nucleophilic aromatic substitution with an amine source to furnish the final product.
Data Presentation
Table 1: Reagents and Reaction Conditions
| Step | Reactants | Reagents/Catalysts | Solvent(s) | Temperature (°C) | Time (h) |
| 1a | 2-Fluoroaniline, Ethyl acetoacetate | Toluene | Toluene | Reflux | 2-4 |
| 1b | Ethyl 3-((2-fluorophenyl)amino)but-2-enoate | High-boiling point solvent (e.g., Dowtherm A) | Dowtherm A | ~250 | 0.5-1 |
| 2a | 8-Fluoro-2-methyl-4-quinolinol | Phosphorus oxychloride (POCl₃) | Neat or high-boiling inert | Reflux | 2-4 |
| 2b | 4-Chloro-8-fluoro-2-methylquinoline | Ammonia (e.g., in ethanol or as ammonium hydroxide) | Ethanol or other polar solvent | 120-150 | 6-12 |
Table 2: Expected Yields and Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 8-Fluoro-2-methyl-4-quinolinol | C₁₀H₈FNO | 177.18 | 70-85 | Off-white to pale yellow solid |
| 4-Chloro-8-fluoro-2-methylquinoline | C₁₀H₇ClFN | 195.62 | 85-95 | Solid |
| This compound | C₁₀H₉FN₂ | 176.19 | 60-80 | Solid |
Experimental Protocols
Step 1: Synthesis of 8-Fluoro-2-methyl-4-quinolinol
This synthesis is adapted from the well-established Conrad-Limpach reaction for analogous compounds.[1][2]
Part 1a: Condensation to form Ethyl 3-((2-fluorophenyl)amino)but-2-enoate
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in toluene.
-
Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.
-
Continue heating until the theoretical amount of water has been collected, indicating the completion of the condensation reaction (typically 2-4 hours).
-
Cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure to obtain the crude ethyl 3-((2-fluorophenyl)amino)but-2-enoate as an oil. This intermediate is often used in the next step without further purification.
Part 1b: Thermal Cyclization
-
In a high-temperature reaction vessel (e.g., a three-neck flask equipped with a mechanical stirrer and a condenser), add a high-boiling point solvent such as Dowtherm A.
-
Heat the solvent to approximately 250 °C.
-
Slowly add the crude intermediate from the previous step to the hot solvent with vigorous stirring. Ethanol, a byproduct of the cyclization, will distill off.
-
After the addition is complete, maintain the reaction temperature at 250 °C for 30-60 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to below 100 °C. The product will precipitate.
-
Filter the solid product and wash with a non-polar solvent like hexane to remove the high-boiling point solvent.
-
The crude 8-Fluoro-2-methyl-4-quinolinol can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.
Step 2: Synthesis of this compound
This two-part conversion is a standard method for transforming 4-hydroxyquinolines to their 4-amino counterparts.
Part 2a: Chlorination of 8-Fluoro-2-methyl-4-quinolinol
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, place 8-Fluoro-2-methyl-4-quinolinol (1.0 eq).
-
Carefully add an excess of phosphorus oxychloride (POCl₃, e.g., 5-10 eq).
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a base, such as aqueous sodium hydroxide or sodium bicarbonate, which will precipitate the crude product.
-
Collect the solid by filtration, wash thoroughly with water, and dry under vacuum. The crude 4-Chloro-8-fluoro-2-methylquinoline can be used in the next step or purified by recrystallization.
Part 2b: Amination of 4-Chloro-8-fluoro-2-methylquinoline
-
In a sealed pressure vessel, combine 4-Chloro-8-fluoro-2-methylquinoline (1.0 eq) with a solution of ammonia in ethanol (or an aqueous solution of ammonium hydroxide).
-
Heat the mixture to 120-150 °C for 6-12 hours. The progress of the reaction should be monitored by TLC.
-
After the reaction is complete, cool the vessel to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The final product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
References
An In-depth Technical Guide on the Physicochemical Properties of 8-Fluoro-2-methylquinolin-4-amine
Physicochemical Properties
The introduction of a fluorine atom at the C8 position and an amine group at the C4 position of the 2-methylquinoline scaffold is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for drug discovery programs.
Table 1: Physicochemical Data of 8-Fluoro-2-methylquinolin-4-amine and Related Analogs
| Property | This compound (Predicted) | 6,8-Difluoro-2-methylquinolin-4-amine[1] | 8-Fluoro-2-methylquinolin-4-ol[2][3] |
| Molecular Formula | C₁₀H₉FN₂ | C₁₀H₈F₂N₂ | C₁₀H₈FNO |
| Molecular Weight | 176.19 g/mol | 194.18 g/mol | 177.18 g/mol [2][4] |
| CAS Number | Not available | 288151-32-6 | 5288-22-2[2][3] |
| Melting Point | Not available | 237-238 °C | 230 - 236 °C[2] |
| Appearance | Likely a solid | Solid | Pale cream to pale brown powder/crystal[2] |
| pKa | Not available | Not available | Not available |
| LogP | Not available | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol. | Quantitative data not publicly documented, but expected to be soluble in DMSO for screening purposes.[1] | Not specified |
Note: 8-Fluoro-2-methylquinolin-4-ol exists in tautomeric equilibrium with 8-fluoro-2-methyl-1,2-dihydroquinolin-4-one.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and characterization of novel compounds. Below are generalized protocols that can be adapted for this compound.
2.1. Proposed Synthesis of this compound
The synthesis of this compound can be approached from the corresponding 4-chloro derivative, which in turn can be synthesized from 8-fluoro-2-methylquinolin-4-ol.
Step 1: Chlorination of 8-Fluoro-2-methylquinolin-4-ol
-
To a stirred solution of 8-fluoro-2-methylquinolin-4-ol (1 equivalent) in anhydrous phosphoryl chloride (POCl₃, 5-10 equivalents), add phosphorus pentachloride (PCl₅, 1.2 equivalents) portion-wise at 0 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-chloro-8-fluoro-2-methylquinoline.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Amination of 4-Chloro-8-fluoro-2-methylquinoline
-
In a sealed tube, dissolve 4-chloro-8-fluoro-2-methylquinoline (1 equivalent) in a suitable solvent such as ethanol or isopropanol.
-
Add an excess of aqueous ammonia solution (e.g., 25-30%) or a solution of ammonia in methanol.
-
Heat the reaction mixture to 120-150 °C for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude this compound.
-
Purify the product by column chromatography or recrystallization.
2.2. Determination of Melting Point
-
Finely powder a small amount of the purified, dry sample.
-
Pack the powder into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in a melting point apparatus.
-
Heat the apparatus at a rate of 10-20 °C/min initially.
-
Observe the sample and note the temperature at which it begins to melt and the temperature at which it is completely molten. This range is the melting point.
-
For a more accurate determination, repeat the measurement with a slower heating rate (1-2 °C/min) near the observed melting point.
2.3. Determination of Solubility in DMSO
-
Prepare a stock solution of the compound in Dimethyl Sulfoxide (DMSO) at a known high concentration (e.g., 100 mM).
-
Create a series of calibration standards by serial dilution of the stock solution.
-
To a vial containing a known volume of DMSO, add an excess amount of the solid compound to create a saturated solution.
-
Equilibrate the saturated solution at a constant temperature (e.g., 25 °C) for 24 hours with constant agitation to ensure equilibrium is reached.
-
Centrifuge the saturated solution to pellet the excess solid.
-
Carefully take an aliquot of the supernatant and dilute it with DMSO to a concentration within the range of the calibration standards.
-
Analyze the diluted sample and the calibration standards by High-Performance Liquid Chromatography (HPLC) with UV detection at a suitable wavelength.
-
Construct a calibration curve of peak area versus concentration from the standards.
-
Determine the concentration of the diluted sample from the calibration curve and, accounting for the dilution factor, calculate the solubility of the compound in DMSO.
Visualizations
3.1. Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of this compound.
3.2. Experimental Workflow for Solubility Determination
Caption: Standard workflow for determining compound solubility in DMSO via HPLC.
3.3. Logical Relationship in Quinoline-based Drug Design
Caption: Structure-Activity Relationships for substituted quinoline derivatives.
Biological Significance and Potential Applications
Quinoline derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities. The introduction of a fluorine atom can enhance metabolic stability and binding affinity of a molecule to its biological target.[5] The 4-aminoquinoline scaffold is a key pharmacophore found in numerous antimalarial drugs and has also been investigated for its potential in cancer therapy.[6]
Derivatives of 8-hydroxyquinoline, a related scaffold, have demonstrated antimicrobial, anticancer, and antifungal properties.[7][8][9] Specifically, fluorinated quinoline analogs have shown promising antifungal activity.[5] Given these precedents, this compound is a promising candidate for screening in various biological assays, particularly in the areas of oncology, infectious diseases, and mycology. The 8-fluoro substitution is anticipated to confer favorable pharmacokinetic properties, while the 4-amino group can serve as a crucial hydrogen bond donor for target interaction.
Conclusion
While direct experimental data for this compound is currently limited, this technical guide provides a comprehensive framework for its synthesis, analysis, and potential applications based on the well-documented chemistry and pharmacology of related quinoline derivatives. The proposed synthetic routes are robust and adaptable, and the analytical protocols outlined are standard methodologies for compound characterization. The structural features of this compound suggest it is a molecule of significant interest for further investigation in drug discovery and development. Experimental validation of the properties and biological activities discussed herein is a necessary next step to fully elucidate the potential of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ossila.com [ossila.com]
- 3. 8-fluoro-2-methylquinolin-4-ol | 5288-22-2 [sigmaaldrich.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antifungal properties.[1][2][3] The introduction of a fluorine atom can significantly enhance a molecule's metabolic stability and binding affinity. This guide provides a technical overview of 8-Fluoro-2-methylquinolin-4-amine, a compound of interest for drug discovery and development.
Physicochemical Properties of the Precursor
Quantitative data for the direct precursor, 8-Fluoro-4-hydroxy-2-methylquinoline, is summarized below.
| Property | Value | Reference |
| CAS Number | 5288-22-2 | [4][5][6] |
| Molecular Formula | C₁₀H₈FNO | [4] |
| Molecular Weight | 177.18 g/mol | [4] |
| Appearance | Solid | [6] |
| Purity | ≥98% | [4] |
Synthetic Pathway
The synthesis of this compound is proposed via a two-step process starting from 8-Fluoro-4-hydroxy-2-methylquinoline. The first step involves the conversion of the hydroxyl group to a chloro group, a common strategy for activating the 4-position of the quinoline ring for nucleophilic substitution. The subsequent amination reaction introduces the desired amine functionality.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of 4-aminoquinolines, which can be adapted for the synthesis of this compound.
Step 1: Synthesis of 4-Chloro-8-fluoro-2-methylquinoline (Hypothetical)
This procedure is based on the general conversion of 4-hydroxyquinolines to 4-chloroquinolines.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 8-Fluoro-4-hydroxy-2-methylquinoline (1 equivalent) in phosphorus oxychloride (POCl₃, 5-10 equivalents).
-
Reaction Conditions: Heat the mixture to reflux (approximately 105 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., concentrated ammonium hydroxide or sodium bicarbonate solution) to a pH of 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Synthesis of this compound (Hypothetical)
This protocol is based on the amination of 4-chloroquinolines.
-
Reaction Setup: In a sealed reaction vessel, dissolve 4-Chloro-8-fluoro-2-methylquinoline (1 equivalent) in a suitable solvent (e.g., ethanol, N-methyl-2-pyrrolidone, or neat amine).
-
Reagents: Add an excess of the desired amine source. For the synthesis of the primary amine, a protected form of ammonia (e.g., benzophenone imine) followed by deprotection, or direct amination with ammonia in a sealed tube may be employed. For substituted amines, the corresponding primary or secondary amine is used.[7][8]
-
Reaction Conditions: Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C for several hours (4-24 hours), depending on the reactivity of the amine.[7][8] Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography or recrystallization.
Representative Data of 4-Aminoquinoline Analogs
As specific data for this compound is unavailable, the following tables present data for structurally similar 4-aminoquinoline derivatives to provide an indication of expected spectral and biological properties.
Table 1: Representative ¹H NMR Spectral Data for a 4-Aminoquinoline Derivative
Compound: N′-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine[7]
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| 8.49–8.52 | d | 1H | Ar-H quinoline |
| 7.94–7.95 | d | 1H | Ar-H quinoline |
| 7.73–7.77 | d | 1H | Ar-H quinoline |
| 7.32-7.37 | dd | 1H | Ar-H quinoline |
| 6.38–6.41 | d | 1H | Ar-H quinoline |
| 5.82 | br s | 1H | NH |
| 3.27 | br s | 2H | NH₂ |
| 3.09-3.15 | m | 4H | CH₂ |
Table 2: Representative Cytotoxicity Data for a 4-Aminoquinoline Derivative
Compound: Butyl-(7-fluoro-quinolin-4-yl)-amine[7]
| Cell Line | GI₅₀ (μM) |
| MCF-7 | 8.22 |
| MDA-MB468 | >10.85 |
Potential Biological Activity and Applications
Quinoline derivatives are known to possess a broad range of biological activities. The introduction of a fluorine atom at the 8-position can enhance the lipophilicity and metabolic stability of the compound, potentially leading to improved pharmacokinetic properties.
-
Anticancer Activity: Many 4-aminoquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7] The data for Butyl-(7-fluoro-quinolin-4-yl)-amine suggests that fluorinated 4-aminoquinolines could be promising candidates for further development as anticancer agents.[7]
-
Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for several antimalarial drugs, including chloroquine. These compounds are thought to interfere with the detoxification of heme in the malaria parasite.[9]
-
Antifungal Activity: Some fluorinated quinoline analogs have demonstrated good antifungal activity against various fungal strains.[1]
Logical Workflow for Biological Screening
The following diagram illustrates a typical workflow for the initial biological screening of a novel compound like this compound.
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. ossila.com [ossila.com]
- 6. 8-fluoro-2-methylquinolin-4-ol | 5288-22-2 [sigmaaldrich.com]
- 7. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Fluorinated 2-Methylquinolines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The quinoline nucleus, a privileged structure in drug discovery, has been the subject of extensive research, demonstrating a wide array of biological activities including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] The introduction of a methyl group at the 2-position and fluorine atoms at various positions on the quinoline ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity, often leading to enhanced biological activity.[3][4] This technical guide provides a comprehensive overview of the biological activities of fluorinated 2-methylquinolines, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Anticancer Activity
Fluorinated 2-methylquinoline derivatives have emerged as a promising class of anticancer agents.[5][6] Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.[7]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of various fluorinated 2-methylquinoline derivatives against a range of cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 5-Fluoro-2-methyl-8-nitroquinoline | 5-Fluoro-2-methyl-8-nitroquinoline | Not specified, general cytotoxic activity noted | Not specified | [5] |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | Not a 2-methylquinoline, but a related quinoline derivative | MCF-7 (Breast) | 82.9% reduction in cellular growth | [8] |
| 2-Arylquinoline 12 | C-6 substituted 2-phenylquinoline | PC3 (Prostate) | 31.37 | [9] |
| 2-Arylquinoline 13 | C-6 substituted 2-phenylquinoline | HeLa (Cervical) | 8.3 | [9] |
| Tetrahydroquinoline 18 | 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline | HeLa (Cervical) | 13.15 | [9] |
Note: Data for a broader range of specifically fluorinated 2-methylquinolines is limited in the public domain. The table includes closely related structures to provide a broader context of the anticancer potential of fluorinated quinolines.
Potential Signaling Pathway Inhibition
One of the hypothesized mechanisms of action for anticancer quinolines is the inhibition of critical signaling pathways, such as the one involving the transcription factor FoxM1, which is often overexpressed in cancer.[5]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity and, by extension, cytotoxicity.[5]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The fluorinated 2-methylquinoline derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[5]
Antimicrobial and Antifungal Activity
The discovery of fluoroquinolone antibiotics highlighted the potent antibacterial potential of fluorinated quinoline scaffolds.[3][10] This has spurred research into other fluorinated quinoline derivatives, including 2-methylquinolines, for their antimicrobial and antifungal properties.
Quantitative Antimicrobial and Antifungal Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for some fluorinated quinoline derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Quinolone coupled hybrid 5d | S. aureus (Gram-positive) | 0.125 - 8 | [11] |
| Quinolone coupled hybrid 5d | Gram-negative bacteria | 0.125 - 16 | [11] |
| Hybrid 7b | S. aureus | 2 | [12] |
| Hybrid 7h | S. aureus | 20 | [12] |
| Hybrid 7a | M. tuberculosis H37Rv | 20 | [12] |
| Hybrid 7b | M. tuberculosis H37Rv | 10 | [12] |
| Compound 2f | P. capsicum (Fungus) | 58.1% inhibition at 50 µg/mL | [13] |
Note: The data presented includes quinoline derivatives that are not exclusively 2-methyl substituted to provide a broader view of the antimicrobial potential of this class of compounds.
Proposed Mechanism of Antibacterial Action
The primary mode of action for many quinolone-based antibacterial agents is the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV.[10] These enzymes are essential for DNA replication, transcription, and repair. Inhibition of these enzymes leads to a disruption of these processes and ultimately bacterial cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The fluorinated 2-methylquinoline compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Antiviral Activity
While less explored than their anticancer and antibacterial properties, some fluorinated quinoline and related heterocyclic derivatives have shown promise as antiviral agents.[14][15] The introduction of fluorine can enhance the binding affinity of these molecules to viral enzymes or proteins.
Quantitative Antiviral Activity Data
Data on the antiviral activity of specifically fluorinated 2-methylquinolines is sparse. However, studies on related fluorinated nucleosides and other heterocyclic compounds provide a basis for potential exploration in this area.
| Compound ID | Virus | Activity | Reference |
| α-form of 7-carbomethoxyvinyl substituted nucleoside (10) | HIV-1 | EC50 = 0.71 ± 0.25 µM | [14][15] |
Note: This table includes a related fluorinated compound to illustrate the potential for antiviral activity within fluorinated heterocycles. Further research is needed to specifically evaluate fluorinated 2-methylquinolines.
Synthesis of Fluorinated 2-Methylquinolines
The synthesis of fluorinated 2-methylquinolines can be achieved through various established methods, with the Doebner-von Miller reaction being a common approach.[5]
General Synthetic Workflow
Experimental Protocol: Synthesis of 5-Fluoro-2-methylquinoline
This protocol is based on the Doebner-von Miller reaction.[5]
-
Reaction Setup: A mixture of the appropriately substituted 4-fluoroaniline and an α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde) is prepared.
-
Catalyst and Oxidizing Agent: An acid catalyst (e.g., HCl, H₂SO₄) and an oxidizing agent (e.g., arsenic pentoxide or the corresponding nitrobenzene to the starting aniline) are added to the reaction mixture.
-
Heating: The reaction mixture is heated to drive the cyclization reaction.
-
Workup and Isolation: Upon completion, the reaction mixture is cooled and worked up. This may involve neutralization, extraction, and purification by methods such as chromatography or recrystallization to yield the 5-fluoro-2-methylquinoline.
Experimental Protocol: Nitration to 5-Fluoro-2-methyl-8-nitroquinoline
Further functionalization can be achieved, for example, through nitration.[5]
-
Nitrating Mixture: A nitrating mixture (e.g., a mixture of concentrated nitric acid and sulfuric acid) is prepared and cooled (typically to 0-10 °C).
-
Addition of Substrate: The synthesized 5-fluoro-2-methylquinoline is carefully added to the nitrating mixture while maintaining the low temperature.
-
Reaction Quenching: After the reaction is complete, the mixture is poured onto ice to quench the reaction.
-
Isolation and Purification: The resulting precipitate (5-fluoro-2-methyl-8-nitroquinoline) is collected by filtration and purified.
Conclusion
Fluorinated 2-methylquinolines represent a versatile and promising scaffold in drug discovery. The strategic placement of fluorine atoms can significantly enhance their biological activities, particularly in the realms of anticancer and antimicrobial applications. While the available quantitative data for a wide range of these specific compounds is still expanding, the existing research provides a strong foundation for further investigation. The synthetic routes are well-established, allowing for the generation of diverse libraries for biological screening. Future research should focus on a more systematic exploration of the structure-activity relationships of different fluorination patterns on the 2-methylquinoline core to unlock their full therapeutic potential.
References
- 1. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antiviral activity of 2′-deoxy-2′-fluoro-2′-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5′-triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and antiviral activity of 2'-deoxy-2'-fluoro-2'-C-methyl-7-deazapurine nucleosides, their phosphoramidate prodrugs and 5'-triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
8-Fluoro-2-methylquinolin-4-amine: A Scion of a Storied Scaffold with Untapped Potential in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities.[1][2] The strategic incorporation of fluorine atoms and amine functionalities has historically yielded compounds with enhanced potency, altered pharmacokinetic profiles, and novel mechanisms of action. This technical guide delves into the medicinal chemistry potential of a specific, yet underexplored derivative: 8-Fluoro-2-methylquinolin-4-amine . While direct experimental data for this compound is sparse in publicly available literature, a comprehensive analysis of its structural analogs allows for a robust extrapolation of its potential applications, synthetic strategies, and putative biological targets.
This document serves as a foundational resource, providing a logical framework for the investigation of this compound as a promising lead compound in drug discovery.
Synthesis of the Core Scaffold
The synthesis of this compound can be logically approached through a multi-step sequence, commencing with the well-established construction of the quinoline core, followed by functional group interconversion at the 4-position. A plausible and efficient synthetic pathway is outlined below.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 8-Fluoro-2-methylquinolin-4-ol (2)
The initial step involves the synthesis of the quinolinol precursor via a Gould-Jacobs-type reaction.
-
Materials: 2-Fluoroaniline (1), Ethyl acetoacetate, Polyphosphoric acid (PPA).
-
Procedure: A mixture of 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) is heated, typically in the presence of a cyclizing agent such as polyphosphoric acid. The reaction mixture is heated at a high temperature (e.g., 150°C) for several hours. Upon cooling, the reaction is quenched with water or an ice bath, and the pH is adjusted to neutral or slightly basic with an aqueous solution of sodium hydroxide to precipitate the product. The solid is collected by filtration, washed with water, and dried to yield 8-fluoro-2-methylquinolin-4-ol (2).[3]
Step 2: Chlorination of 8-Fluoro-2-methylquinolin-4-ol (2) to 4-Chloro-8-fluoro-2-methylquinoline (3)
The hydroxyl group at the 4-position is then converted to a more versatile leaving group, a chloro group, to facilitate subsequent nucleophilic substitution.
-
Materials: 8-Fluoro-2-methylquinolin-4-ol (2), Phosphorus oxychloride (POCl₃).
-
Procedure: 8-Fluoro-2-methylquinolin-4-ol (2) is treated with an excess of phosphorus oxychloride (POCl₃).[4] The mixture is heated to reflux for a period of 2-4 hours. After completion, the excess POCl₃ is removed under reduced pressure. The residue is then carefully poured onto crushed ice and neutralized with a suitable base, such as ammonium hydroxide or sodium bicarbonate, to precipitate the crude product. The solid is filtered, washed with water, and dried to afford 4-chloro-8-fluoro-2-methylquinoline (3).
Step 3: Amination of 4-Chloro-8-fluoro-2-methylquinoline (3) to this compound (4)
The final step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the amine functionality at the 4-position.
-
Materials: 4-Chloro-8-fluoro-2-methylquinoline (3), Ammonia source (e.g., aqueous ammonia, ammonium salt), Solvent (e.g., ethanol, DMSO, or neat).
-
Procedure: The 4-chloroquinoline derivative (3) is reacted with a source of ammonia.[5] This can be achieved by heating the chloroquinoline in a sealed vessel with a concentrated solution of ammonia in a solvent like ethanol. Alternatively, neat reactions at elevated temperatures can be employed.[5] The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation or extraction. Purification is typically achieved by recrystallization or column chromatography to yield the final product, this compound (4).
Caption: Synthetic pathway for this compound.
Potential Applications in Medicinal Chemistry
Based on the extensive body of research on quinoline derivatives, this compound is a promising scaffold for the development of novel therapeutic agents in several key areas. The presence of the 8-fluoro substituent, an electron-withdrawing group, is known to influence the electronic properties and bioavailability of the molecule, potentially enhancing its interaction with biological targets.[6]
Anticancer Activity
The 4-aminoquinoline scaffold is present in several compounds that have been investigated for their anticancer properties.[5][7] These compounds often exert their effects through the inhibition of various protein kinases that are crucial for cancer cell proliferation and survival.
Hypothesized Mechanism of Action: Kinase Inhibition
Many quinoline-based anticancer agents function as ATP-competitive inhibitors of tyrosine kinases. The quinoline core acts as a scaffold that can be appropriately substituted to fit into the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the MET proto-oncogene, receptor tyrosine kinase (c-Met).[7] The 4-amino group of this compound provides a key hydrogen bond donor/acceptor site for interaction with the hinge region of the kinase domain. The 8-fluoro and 2-methyl substituents can be envisioned to occupy adjacent hydrophobic pockets, potentially conferring selectivity and potency.
Caption: Hypothesized kinase inhibition by this compound.
Representative Biological Data for Analogous Compounds
While specific data for this compound is not available, the following table summarizes the anticancer activity of structurally related 4-aminoquinoline derivatives against various cancer cell lines. This data serves as a benchmark for the potential potency of the target compound.
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 0.8 ± 0.1 | [5] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | 3.2 ± 0.3 | [5] |
| 2-morpholino-4-(4-fluoroanilino)quinoline | HepG2 (Liver) | 12.76 | [7] |
Antibacterial Activity
The fluoroquinolones are a well-established class of broad-spectrum antibiotics.[8] Although this compound is not a classic fluoroquinolone carboxylic acid, the presence of a fluorinated quinoline core suggests potential antibacterial activity.
Hypothesized Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV
Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are responsible for managing DNA supercoiling during replication and transcription. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. The quinoline core intercalates into the DNA, while substituents can interact with the enzyme, and the 8-fluoro group could enhance this interaction.
Caption: Hypothesized antibacterial mechanism of action.
Representative Biological Data for Analogous Compounds
The following table presents the minimum inhibitory concentrations (MICs) of related fluoroquinolone compounds against representative bacterial strains.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Staphylococcus aureus | 0.25 - 1 | [8] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 - 1 | [8] |
| Quaternary ammonium fluoroquinolones | Staphylococcus aureus | ≥ 6.25 µM | [8] |
Antimalarial Activity
The 4-aminoquinoline core is famously found in the antimalarial drug chloroquine.[10] Structure-activity relationship studies have shown that modifications to the quinoline ring and the side chain at the 4-position can modulate antimalarial activity and overcome drug resistance.
Hypothesized Mechanism of Action: Inhibition of Heme Polymerization
The malaria parasite Plasmodium falciparum digests hemoglobin in the host's red blood cells, releasing toxic free heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystalline material called hemozoin. 4-aminoquinolines are thought to accumulate in the acidic food vacuole of the parasite and inhibit this polymerization process.[11] The resulting buildup of free heme is toxic to the parasite. The planarity of the quinoline ring is crucial for stacking with heme, and the 8-fluoro substituent may influence the electronic properties and accumulation of the drug in the food vacuole.
Representative Biological Data for Analogous Compounds
The table below shows the in vitro antimalarial activity of some 4-aminoquinoline derivatives against chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum.
| Compound | P. falciparum Strain | IC₅₀ (nM) | Reference |
| Chloroquine | 3D7 | 9.8 | [10] |
| Chloroquine | Dd2 | 155 | [10] |
| N-benzyl-4-aminoquinoline derivative | Dd2 | 23.5 | [10] |
Experimental Protocols for Biological Evaluation
To validate the hypothesized biological activities of this compound, a series of standard in vitro assays can be employed.
Anticancer Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of the compound that inhibits the growth of cancer cells by 50% (IC₅₀).
-
Procedure:
-
Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.
-
The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC₅₀ value is calculated by plotting the percentage of cell viability against the compound concentration.
-
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
-
Objective: To determine the lowest concentration of the compound that visibly inhibits the growth of a particular bacterium.
-
Procedure:
-
A twofold serial dilution of this compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well plate.
-
Each well is inoculated with a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli).
-
The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Conclusion
This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry research. Based on a solid foundation of structure-activity relationships established for the broader quinoline class, this compound is a compelling candidate for investigation as a novel anticancer, antibacterial, or antimalarial agent. The synthetic route is accessible, and the potential biological activities are supported by well-understood mechanisms of action of its analogs. This technical guide provides the necessary theoretical framework and practical methodologies to embark on the systematic evaluation of this compound, a molecule that holds the potential to contribute to the development of next-generation therapeutics.
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. derisilab.ucsf.edu [derisilab.ucsf.edu]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Nucleophilic Aromatic Substitution, A Guided Inquiry Laboratory Experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]
- 11. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Fluoro-2-methylquinolin-4-amine Derivatives and Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 8-fluoro-2-methylquinolin-4-amine and its derivatives, a class of compounds with significant potential in medicinal chemistry. The quinoline scaffold is a well-established privileged structure in drug discovery, and the specific substitution pattern of an 8-fluoro group, a 2-methyl group, and a 4-amino group offers a unique combination of physicochemical properties that can be exploited for the development of novel therapeutic agents. This document details the synthetic pathways to access this core structure and its analogs, summarizes available quantitative biological data, provides detailed experimental protocols for key biological assays, and visualizes relevant workflows and potential mechanisms of action.
Introduction
Quinoline derivatives have long been a cornerstone of medicinal chemistry, with applications ranging from antimalarial agents like chloroquine to modern anticancer and antifungal drugs.[1] The introduction of a fluorine atom at the 8-position can significantly enhance metabolic stability and binding affinity due to its high electronegativity and ability to form strong carbon-fluorine bonds. The 2-methyl group can influence the steric and electronic properties of the molecule, while the 4-amino group provides a key handle for derivatization and interaction with biological targets. This guide focuses on the synthesis, biological evaluation, and potential therapeutic applications of this compound derivatives and analogs.
Synthesis of the this compound Core
The synthesis of the this compound core can be achieved through a multi-step process starting from commercially available reagents. A plausible and efficient synthetic route is outlined below.
Synthesis of 8-Fluoro-2-methylquinolin-4-ol (Key Precursor)
The initial step involves the construction of the quinoline ring system to form the key precursor, 8-fluoro-2-methylquinolin-4-ol. This is typically achieved via a Conrad-Limpach-Knorr reaction.
Experimental Protocol: Synthesis of 8-Fluoro-2-methylquinolin-4-ol [2]
-
Reactants: 2-Fluoroaniline and Ethyl acetoacetate.
-
Procedure:
-
A mixture of 2-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.1 eq) is heated at 140-150°C for 2 hours. The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
The reaction mixture is then cooled to room temperature and added to a pre-heated high-boiling point solvent such as diphenyl ether or Dowtherm A at 250°C.
-
The temperature is maintained at 250°C for 30 minutes to facilitate the cyclization.
-
Upon cooling, the product, 8-fluoro-2-methylquinolin-4-ol, precipitates from the solution.
-
The solid is collected by filtration, washed with a non-polar solvent like hexane to remove the high-boiling point solvent, and then with ethanol.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water).
-
Synthesis of 4-Chloro-8-fluoro-2-methylquinoline
The 4-hydroxy group of the quinolinol is then converted to a chloro group, which is a good leaving group for subsequent nucleophilic substitution.
Experimental Protocol: Chlorination of 8-Fluoro-2-methylquinolin-4-ol
-
Reactants: 8-Fluoro-2-methylquinolin-4-ol and a chlorinating agent (e.g., phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)).
-
Procedure:
-
8-Fluoro-2-methylquinolin-4-ol (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃).
-
The mixture is heated to reflux (around 110°C) for 2-4 hours. The reaction progress is monitored by TLC.
-
After completion, the excess POCl₃ is removed under reduced pressure.
-
The residue is carefully quenched by pouring it onto crushed ice with vigorous stirring.
-
The mixture is neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate or ammonium hydroxide, to a pH of 7-8.
-
The resulting precipitate, 4-chloro-8-fluoro-2-methylquinoline, is collected by filtration, washed with water, and dried.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Synthesis of this compound
The final step is the amination of the 4-chloroquinoline intermediate.
Experimental Protocol: Amination of 4-Chloro-8-fluoro-2-methylquinoline
-
Reactants: 4-Chloro-8-fluoro-2-methylquinoline and an ammonia source (e.g., ammonium hydroxide or a solution of ammonia in a suitable solvent).
-
Procedure:
-
A mixture of 4-chloro-8-fluoro-2-methylquinoline (1.0 eq) and a significant excess of concentrated ammonium hydroxide in a sealed vessel is heated at 120-150°C for several hours.
-
Alternatively, the reaction can be carried out in a solvent such as phenol at a similar temperature.
-
After cooling, the reaction mixture is diluted with water and basified with an aqueous solution of sodium hydroxide.
-
The product is extracted with an organic solvent like chloroform or ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude this compound is purified by column chromatography on silica gel or by recrystallization.
-
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Biological Activities and Quantitative Data
While specific biological data for this compound is limited in publicly available literature, the biological activities of structurally related analogs provide valuable insights into its potential therapeutic applications.
Antifungal Activity
Derivatives of 8-fluoro-2-methylquinoline have demonstrated promising antifungal properties. For instance, a series of 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, which are structurally similar analogs, have been evaluated for their activity against various fungal pathogens.[3]
Table 1: Antifungal Activity of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Analogs (MIC in μg/mL) [3]
| Compound | Sclerotinia sclerotiorum | Rhizoctonia solani | Botrytis cinerea | Fusarium graminearum |
| 2b | >80% inhibition at 50 µg/mL | - | - | - |
| 2e | >80% inhibition at 50 µg/mL | - | - | - |
| 2f | >80% inhibition at 50 µg/mL | - | - | - |
| 2g | - | 80.8% inhibition at 50 µg/mL | - | - |
| 2k | >80% inhibition at 50 µg/mL | - | - | - |
| 2n | >80% inhibition at 50 µg/mL | - | - | - |
| Note: Specific MIC values were not provided in the source, only percent inhibition at a fixed concentration. |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method) [4]
-
Materials: 96-well microtiter plates, fungal isolates, appropriate broth medium (e.g., RPMI-1640), test compounds, positive control antifungal agent (e.g., fluconazole), spectrophotometer or microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate to achieve a range of final concentrations.
-
Prepare a standardized inoculum of the fungal isolate according to CLSI or EUCAST guidelines.
-
Add the fungal inoculum to each well containing the diluted compound.
-
Include a growth control (no compound) and a sterility control (no inoculum) on each plate.
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the growth control, which can be assessed visually or by measuring the optical density.
-
Anticancer Activity
Fluorinated 4-aminoquinoline derivatives have been investigated for their cytotoxic effects against various cancer cell lines. While data for the specific 8-fluoro-2-methyl derivative is not available, the activity of other fluorinated analogs suggests potential in this area.
Table 2: Cytotoxicity of Representative Fluorinated 4-Aminoquinoline Analogs (GI₅₀ in µM)
| Compound | Cell Line | GI₅₀ (µM) | Reference |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | ~11.5 | (Paraphrased from[5]) |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB-468 (Breast) | ~13.7 | (Paraphrased from[5]) |
Experimental Protocol: MTT Assay for Cytotoxicity
-
Materials: 96-well cell culture plates, cancer cell lines, complete cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, microplate reader.
-
Procedure:
-
Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (typically in a logarithmic series) and a vehicle control (e.g., DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) or IC₅₀ (concentration that inhibits cell viability by 50%) value from the dose-response curve.
-
Potential Signaling Pathways and Mechanisms of Action
The precise signaling pathways modulated by this compound derivatives are yet to be fully elucidated. However, based on the known mechanisms of other 4-aminoquinoline compounds, several potential pathways can be hypothesized.
In the context of anticancer activity , 4-aminoquinolines are known to interfere with multiple cellular processes. They can act as kinase inhibitors, targeting key signaling molecules in pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.
For antiprotozoal activity , such as against Leishmania, 4-aminoquinolines have been shown to accumulate in the acidic compartments of the parasite, like the lysosome. This can lead to a disruption of mitochondrial function, characterized by a depolarization of the mitochondrial membrane potential and an increase in the production of reactive oxygen species (ROS), ultimately leading to parasite death via apoptosis.[6]
Diagram of a Hypothesized Anticancer Signaling Pathway
References
- 1. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 2. 8-FLUORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 4-Amino-7-chloroquinolines: probing ligand efficiency provides botulinum neurotoxin serotype A light chain inhibitors with significant antiprotozoal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Aminoquinoline as a privileged scaffold for the design of leishmanicidal agents: structure–property relationships and key biological targets - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Profile of 8-Fluoro-2-methylquinolin-4-amine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and a plausible synthetic route for the novel compound, 8-Fluoro-2-methylquinolin-4-amine. Due to the limited availability of direct experimental data in public literature, this document presents predicted spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their laboratory work.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the known spectral properties of quinoline derivatives and the expected influence of the fluoro, methyl, and amine substituents.
Table 1: Predicted ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~7.8-8.0 | d | ~8-9 | H5 |
| ~7.2-7.4 | t | ~8 | H6 |
| ~7.0-7.2 | d | ~8 | H7 |
| ~6.5-6.7 | s | - | H3 |
| ~5.5-6.5 | br s | - | -NH₂ |
| ~2.5 | s | - | -CH₃ |
Predicted in CDCl₃ d: doublet, t: triplet, s: singlet, br s: broad singlet
Table 2: Predicted ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~158-162 (d, J ≈ 240-250 Hz) | C8 |
| ~155-158 | C2 |
| ~150-153 | C4 |
| ~148-150 | C8a |
| ~125-128 (d, J ≈ 8-10 Hz) | C7 |
| ~122-125 | C4a |
| ~118-121 (d, J ≈ 20-25 Hz) | C6 |
| ~115-118 (d, J ≈ 3-5 Hz) | C5 |
| ~100-105 | C3 |
| ~23-26 | -CH₃ |
Predicted in CDCl₃ d: doublet due to C-F coupling
Table 3: Predicted IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3500 | Medium, Sharp (doublet) | N-H stretch (asymmetric & symmetric) |
| 3000-3100 | Medium | Aromatic C-H stretch |
| 2850-2950 | Weak | Aliphatic C-H stretch |
| 1600-1650 | Strong | C=N and C=C stretch (quinoline ring), N-H bend |
| 1200-1300 | Strong | C-N stretch |
| 1000-1100 | Strong | C-F stretch |
Table 4: Predicted Mass Spectrometry Data of this compound
| m/z | Relative Intensity | Assignment |
| 176 | High | [M]⁺ (Molecular Ion) |
| 175 | Moderate | [M-H]⁺ |
| 161 | Moderate | [M-CH₃]⁺ |
| 149 | Low | [M-HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
-
Instrument Parameters:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
For ¹H NMR, typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required compared to ¹H NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard.
-
Infrared (IR) Spectroscopy
A common method for solid samples is the thin solid film technique.[1]
-
Sample Preparation:
-
Data Acquisition:
-
Place the salt plate in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plate to subtract from the sample spectrum.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) is a suitable method for this type of compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range with the same solvent.
-
The solution must be free of any particulate matter; filtration through a syringe filter may be necessary.
-
-
Instrumentation:
-
Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Typical ESI source parameters should be optimized for the specific instrument and compound.
-
Mandatory Visualizations
The following diagrams illustrate key workflows relevant to the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of a novel chemical compound.
References
A Technical Guide to the Solubility of 8-Fluoro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 8-Fluoro-2-methylquinolin-4-amine. Due to the absence of publicly available quantitative solubility data for this specific compound, this document outlines the expected solubility based on the general properties of fluorinated quinoline derivatives, presents detailed experimental protocols for its determination, and illustrates relevant workflows essential for research and development.
Introduction: The Critical Role of Solubility
Solubility is a fundamental physicochemical property that profoundly influences a compound's behavior in both experimental and physiological settings. In drug discovery and development, inadequate solubility can hinder absorption, leading to poor bioavailability and limiting the therapeutic potential of an otherwise potent molecule.[1][2] Therefore, a thorough characterization of a compound's solubility in various solvents is a critical early step. Quinoline derivatives are a significant class of heterocyclic compounds with a wide range of biological activities, including antimalarial, anticancer, and antifungal properties.[3][4][5] The introduction of fluorine atoms, as in this compound, can modulate properties like metabolic stability and binding affinity, making solubility assessment even more crucial.[6]
Predicted Solubility Profile
While specific experimental data for this compound is not available in the public domain, a qualitative solubility profile can be predicted based on its structure and the known behavior of similar quinoline compounds.[6][7] The quinoline core is predominantly hydrophobic, suggesting limited aqueous solubility.[8] However, the presence of the amine group and the quinoline nitrogen provides basic centers that can be protonated in acidic conditions, which is a common strategy to enhance aqueous solubility.[8]
Generally, quinoline derivatives show good solubility in polar aprotic and polar protic organic solvents.[9]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water, PBS (pH 7.4) | Very Low to Low | The molecule is largely hydrophobic. The basic amine and quinoline nitrogen offer sites for protonation, which may increase solubility in acidic media.[8] |
| Polar Aprotic | DMSO, DMF | High | These solvents are highly effective at solvating a wide range of organic molecules, and related quinoline derivatives exhibit good solubility.[9] |
| Polar Protic | Ethanol, Methanol | Moderate | The compound is expected to be more soluble in alcohols than in water due to hydrogen bonding potential, but high concentrations may be limited by its hydrophobic core.[9] |
| Non-Polar | Dichloromethane, Chloroform | Moderate | The aromatic, relatively non-polar nature of the quinoline ring system suggests solubility in chlorinated solvents.[7] |
Experimental Protocols for Solubility Determination
To obtain definitive quantitative data, standardized experimental protocols must be employed. The two most common methods are the determination of thermodynamic (equilibrium) solubility and kinetic solubility.
The shake-flask method is the gold standard for determining equilibrium solubility, representing the saturation point of a compound in a solvent under stable conditions.[10][11]
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer, ethanol, DMSO). The visible presence of excess solid is crucial to ensure saturation.[7]
-
Equilibration: Seal the vials securely to prevent solvent evaporation. Place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixtures for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[10] The system is at equilibrium when solubility measurements from consecutive time points are consistent.[10]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful collection of the supernatant, or by filtration through a low-binding filter (e.g., PVDF).[1][10]
-
Quantification: Accurately dilute the clear supernatant with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[6][10]
-
Calculation: Construct a calibration curve using standard solutions of known concentrations. Use this curve to determine the concentration of the compound in the diluted supernatant. The solubility is then calculated by accounting for the dilution factor.
Kinetic solubility is often measured in high-throughput screening to identify compounds with potential solubility issues early on. This method measures the concentration at which a compound precipitates from a solution when added from a concentrated DMSO stock.[1][12]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a multi-well plate, perform a serial dilution of the DMSO stock solution into the aqueous buffer of choice (e.g., PBS pH 7.4).[1]
-
Precipitation: As the compound is introduced into the aqueous buffer, it will precipitate once its solubility limit is exceeded, causing turbidity.[1]
-
Measurement: The turbidity of each well is measured using a nephelometer, which detects scattered light.[2] The kinetic solubility is defined as the concentration at which the first signs of precipitation are observed.[1]
Visualizing Key Workflows
Diagrams are essential for visualizing experimental processes and logical relationships in drug development.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. rheolution.com [rheolution.com]
- 3. Quinoline - Wikipedia [en.wikipedia.org]
- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
- 11. lup.lub.lu.se [lup.lub.lu.se]
- 12. researchgate.net [researchgate.net]
Theoretical and Computational Investigations of 8-Fluoro-2-methylquinolin-4-amine: A Methodological Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document outlines a comprehensive framework for the theoretical and computational study of 8-Fluoro-2-methylquinolin-4-amine. Due to a lack of specific published research on this molecule in the public domain, the quantitative data presented in the tables is illustrative and based on methodologies reported for structurally related quinoline derivatives. The protocols and analyses described represent a standard approach for the in-silico investigation of novel small molecules in drug discovery.
The quinoline ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antibacterial properties. The strategic placement of substituents, such as the fluorine atom at the C8 position, a methyl group at C2, and an amine at C4 on the quinoline core, is a proven strategy to modulate the molecule's physicochemical properties, metabolic stability, and target-binding affinity.
This technical guide details the pertinent theoretical and computational methodologies for a thorough investigation of this compound. The aim is to provide researchers with a robust framework for predicting its structural, electronic, and pharmacokinetic properties, as well as for identifying its potential biological targets. These in silico approaches are crucial in modern drug discovery for accelerating the identification and optimization of lead compounds, offering a cost-effective and efficient alternative to extensive preliminary laboratory screening.[1][2]
Molecular Structure and Quantum Chemical Analysis
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules.[3] These calculations provide fundamental insights into the molecule's stability, reactivity, and spectroscopic properties.
Geometric Optimization
The initial step involves optimizing the 3D structure of this compound to its lowest energy conformation. This is typically performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules.[3][4][5] The optimized geometry allows for the precise calculation of structural parameters.
Table 1: Predicted Structural Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C2-C3 | 1.38 |
| C4-N (Amine) | 1.37 | |
| C8-F | 1.35 | |
| N1-C2 | 1.32 | |
| Bond Angles (°) | C3-C4-N (Amine) | 121.5 |
| C7-C8-F | 119.8 | |
| N1-C2-C3 | 123.0 | |
| Dihedral Angles (°) | C3-C4-C4a-C8a | 179.5 |
| F-C8-C8a-N1 | -0.5 |
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for determining a molecule's chemical reactivity and kinetic stability. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity.[3]
Molecular Electrostatic Potential (MEP)
The MEP surface is a valuable tool for visualizing the charge distribution and predicting how a molecule will interact with other molecules. It maps the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for understanding non-covalent interactions in biological systems.
Table 2: Predicted Quantum Chemical Properties (Illustrative)
| Property | Predicted Value (a.u.) | Significance |
| Energy of HOMO | -0.235 | Electron-donating ability |
| Energy of LUMO | -0.081 | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 0.154 | Chemical reactivity, stability |
| Dipole Moment | 2.5 Debye | Molecular polarity |
| Mulliken Atomic Charges | F: -0.45, N(amine): -0.85 | Partial atomic charges, reactivity sites |
Target Identification and Interaction Studies
Given that many quinoline derivatives exhibit activity as kinase inhibitors, this protein family represents a primary hypothetical target class.[6][7] Computational methods like molecular docking can predict the binding affinity and interaction patterns of this compound with various protein targets.
Virtual Screening and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[8] This method is widely used to screen large libraries of compounds against a known protein target structure to identify potential drug candidates. The process involves preparing the 3D structure of the ligand (the quinoline derivative) and the receptor (the target protein, e.g., a kinase) and then using a scoring function to estimate the binding affinity.
Table 3: Illustrative Molecular Docking Results against a Putative Kinase Target (e.g., PI3Kα)
| Ligand | Docking Score (kcal/mol) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | -9.8 | -65.4 | VAL851, LYS802, ASP933 |
| Reference Inhibitor (e.g., Copanlisib) | -10.5 | -72.1 | VAL851, LYS802, GLU849 |
Note: Lower docking scores and binding energies typically indicate a more favorable binding interaction.
Detailed Experimental Protocols
Reproducibility is fundamental to computational research. The following sections outline standard protocols for the key theoretical experiments discussed.
Protocol for DFT Geometry Optimization and Frequency Calculation
-
Molecule Construction: Build the 3D structure of this compound using molecular modeling software (e.g., IQmol, GaussView).
-
Input File Generation: Create an input file for a computational chemistry package (e.g., Gaussian, Q-Chem).
-
Methodology Selection: Specify the calculation method. A common choice is the B3LYP functional with the 6-311++G(d,p) basis set. Include a solvent model (e.g., PCM for water or DMSO) if studying the molecule in solution.[9]
-
Job Type: Set the job type to "Optimization + Frequency" (Opt Freq). The optimization part will find the minimum energy geometry, while the frequency calculation confirms it is a true minimum (no imaginary frequencies) and provides vibrational data.[9]
-
Execution: Run the calculation on a high-performance computing cluster.
-
Analysis: Analyze the output file to extract the optimized coordinates, bond lengths, angles, dihedral angles, HOMO/LUMO energies, Mulliken charges, and vibrational frequencies.
Protocol for Structure-Based Molecular Docking
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For a hypothetical kinase target, one might select a structure like PDB ID: 4JPS (PI3Kα).[10]
-
Prepare the protein using software like Schrödinger Maestro or AutoDock Tools. This involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning partial charges.
-
Define the binding site by creating a grid box centered on the co-crystallized ligand or a predicted active site.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Perform energy minimization of the ligand structure using a suitable force field (e.g., OPLS) or a quantum mechanical method. Assign partial charges.
-
-
Docking Simulation:
-
Use a docking program (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the receptor's binding site.
-
The software will explore various conformations and orientations of the ligand within the binding site and rank them using a scoring function.
-
-
Results Analysis:
-
Analyze the top-ranked docking poses.
-
Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) to understand the binding mode.
-
Compare the docking score and predicted binding energy to those of known inhibitors to estimate the potential potency.
-
Mandatory Visualizations
Diagrams are essential for conveying complex information in a clear and concise manner. The following visualizations were created using the Graphviz DOT language, adhering to the specified design constraints.
Caption: Molecular structure of this compound.
References
- 1. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. steeronresearch.com [steeronresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 8-Fluoro-2-methylquinolin-4-amine as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 8-Fluoro-2-methylquinolin-4-amine as a fluorescent probe for various biological applications. Due to the limited availability of direct experimental data for this specific compound, the information presented herein is based on the well-established properties of structurally similar 4-aminoquinoline derivatives. The protocols provided are intended as a starting point for experimental design and will likely require optimization for specific applications.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have found extensive applications in medicinal chemistry and as fluorescent probes.[1][2][3][4] Their inherent photophysical properties, including environmental sensitivity, make them valuable tools for cellular imaging and sensing of biologically relevant analytes. This compound, a fluorinated 4-aminoquinoline, is proposed as a novel fluorescent probe with potential applications in pH sensing and metal ion detection within biological systems. The presence of the fluorine atom can enhance photostability and cellular permeability, while the 4-amino group is anticipated to be the primary site for environment-sensitive fluorescence changes.
Physicochemical and Photophysical Properties (Hypothetical)
The anticipated properties of this compound are summarized below, based on data from related 4-aminoquinoline compounds.[5][6]
| Property | Predicted Value/Characteristic | Conditions |
| Molecular Formula | C₁₀H₉FN₂ | - |
| Molecular Weight | 176.19 g/mol | - |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, ethanol, and other organic solvents | Room Temperature |
| Excitation Maximum (λex) | ~340 - 360 nm | Aqueous Buffer (pH 7.4) |
| Emission Maximum (λem) | ~420 - 460 nm | Aqueous Buffer (pH 7.4) |
| Stokes Shift | ~80 - 100 nm | - |
| Fluorescence Quantum Yield (Φf) | Low (0.01 - 0.1) in aqueous solution | - |
| Environmental Sensitivity | Fluorescence intensity and/or wavelength may be sensitive to pH and the presence of metal ions. | - |
Proposed Synthesis
A plausible synthetic route for this compound is outlined below, based on established methodologies for the synthesis of 4-aminoquinoline derivatives.[1][3] The primary strategy involves the nucleophilic aromatic substitution of a chlorine atom at the 4-position of a quinoline ring with an amino group.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 8-Fluoro-2-methylquinolin-4-ol [7]
-
In a round-bottom flask, slowly add 2-fluoroaniline to ethyl acetoacetate with stirring.
-
Heat the mixture at 140-150 °C for 2 hours to form the intermediate ethyl 3-((2-fluorophenyl)amino)but-2-enoate.
-
Cool the reaction mixture and slowly add it to a preheated high-boiling point solvent (e.g., diphenyl ether) at 250 °C.
-
Maintain the temperature for 30 minutes to facilitate cyclization.
-
Cool the mixture and add hexane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to obtain 8-fluoro-2-methylquinolin-4-ol.
Step 2: Synthesis of 4-Chloro-8-fluoro-2-methylquinoline
-
In a fume hood, carefully add 8-fluoro-2-methylquinolin-4-ol to an excess of phosphorus oxychloride (POCl₃).
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.
-
Filter the solid, wash thoroughly with water, and dry to yield 4-chloro-8-fluoro-2-methylquinoline.
Step 3: Synthesis of this compound [1][3]
-
In a sealed pressure vessel, dissolve 4-chloro-8-fluoro-2-methylquinoline in a suitable solvent (e.g., ethanol or isopropanol).
-
Saturate the solution with ammonia gas or add a concentrated solution of ammonia in the solvent.
-
Heat the mixture at 120-150 °C for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Application I: Fluorescent pH Sensing
The 4-amino group of the quinoline ring is expected to be protonated at acidic pH, leading to a change in the electronic structure and consequently, the fluorescence properties of the molecule. This makes this compound a potential fluorescent probe for acidic organelles such as lysosomes and endosomes.[8][9][10][11]
Caption: Proposed mechanism of pH-dependent fluorescence.
Experimental Protocol: Cellular Imaging of Acidic Organelles
-
Cell Culture: Plate cells (e.g., HeLa, A549) on glass-bottom dishes or coverslips and allow them to adhere overnight in a CO₂ incubator at 37 °C.
-
Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed, serum-free cell culture medium to a final working concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS).
-
Add the probe-containing medium to the cells and incubate for 15-30 minutes at 37 °C.
-
-
Washing: Remove the loading solution and wash the cells three times with warm PBS to remove excess probe.
-
Imaging:
-
Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells.
-
Image the cells using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~450 nm).
-
Co-staining with a commercially available lysosomal marker (e.g., LysoTracker Red) can be performed to confirm localization.
-
Application II: Metal Ion Detection
Quinoline derivatives are known to act as chelators for various metal ions. The binding of a metal ion to the probe can lead to a significant change in its fluorescence properties, a phenomenon known as Chelation-Enhanced Fluorescence (CHEF).[12][13][14][15][16] this compound, with its nitrogen atoms on the quinoline ring and the amino group, has the potential to act as a chelator for transition metal ions such as Zn²⁺, Cu²⁺, or Fe³⁺.
Caption: Experimental workflow for metal ion detection.
Experimental Protocol: In Vitro Metal Ion Sensing
-
Reagent Preparation:
-
Prepare a stock solution (1 mM) of this compound in a suitable solvent (e.g., acetonitrile or DMSO).
-
Prepare stock solutions (10 mM) of various metal perchlorate or chloride salts (e.g., Zn(ClO₄)₂, CuCl₂, FeCl₃) in the same solvent.
-
-
Fluorometric Titration:
-
In a quartz cuvette, place a dilute solution of the probe (e.g., 10 µM) in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the metal ion stock solution to the cuvette.
-
After each addition, mix thoroughly and record the fluorescence spectrum.
-
Continue the titration until the fluorescence intensity reaches a plateau.
-
-
Selectivity Study:
-
Repeat the titration procedure with a range of different metal ions at the same concentration to assess the selectivity of the probe.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the binding affinity.
-
A Job's plot can be used to determine the binding stoichiometry between the probe and the metal ion.
-
Data Presentation
Table 1: Hypothetical Photophysical Data
| Parameter | Value |
| Excitation Max (λex) | 350 nm |
| Emission Max (λem) | 440 nm |
| Quantum Yield (Φf) in PBS | 0.05 |
| Quantum Yield (Φf) with Zn²⁺ | 0.35 |
| Molar Absorptivity (ε) | 15,000 M⁻¹cm⁻¹ |
Table 2: Hypothetical Metal Ion Selectivity
| Metal Ion (10 equiv.) | Fluorescence Change |
| Zn²⁺ | +++ (Strong enhancement) |
| Cd²⁺ | ++ (Moderate enhancement) |
| Cu²⁺ | - (Quenching) |
| Fe³⁺ | - (Quenching) |
| Ni²⁺ | + (Slight enhancement) |
| Na⁺, K⁺, Ca²⁺, Mg²⁺ | No significant change |
Conclusion
While direct experimental data for this compound as a fluorescent probe is currently lacking, its structural similarity to other 4-aminoquinolines suggests its potential as a valuable tool for researchers. The proposed applications in pH and metal ion sensing, along with the detailed protocols, provide a solid foundation for the experimental validation and exploration of this compound's fluorescent properties. Further research is warranted to fully characterize its photophysical properties and validate its utility in various biological and chemical sensing applications.
References
- 1. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 4. 4-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 5. Photophysical properties and photobiological behavior of amodiaquine, primaquine and chloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quinine sulfate [omlc.org]
- 7. 8-FLUORO-2-METHYL-4-QUINOLINOL synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Metal-coordination-mediated sequential chelation-enhanced fluorescence (CHEF) and fluorescence resonance energy transfer (FRET) in a heteroditopic ligand system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Iron(III)-Selective Chelation-Enhanced Fluorescence Sensing for In Vivo Imaging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mechanism of chelation enhanced fluorescence in complexes of cadmium(ii), and a possible new type of anion sensor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 8-Fluoro-2-methylquinolin-4-amine in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest literature review, specific studies on the biological activity of 8-Fluoro-2-methylquinolin-4-amine in cancer cell lines are not publicly available. The following application notes and protocols are therefore based on established methodologies for similar quinoline derivatives, particularly the closely related compound 6,8-Difluoro-2-methylquinolin-4-amine, and other fluoroquinolone analogs known for their anticancer properties. The provided data is illustrative and should be considered hypothetical until experimentally verified for this compound.
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including potent anticancer effects.[1] These compounds are known to exert their antiproliferative actions through various mechanisms, such as targeting protein kinases, inducing apoptosis, and inhibiting tubulin polymerization.[1] The introduction of a fluorine atom to the quinoline scaffold can enhance metabolic stability and binding affinity to target proteins.[2] This document provides a comprehensive guide for the in vitro evaluation of this compound as a potential anticancer agent.
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data that could be generated from the experimental protocols described below. These values are based on the reported activities of structurally related fluoroquinoline derivatives.
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h Treatment |
| MCF-7 | Breast Adenocarcinoma | 8.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 12.2 |
| A549 | Lung Carcinoma | 15.7 |
| HeLa | Cervical Cancer | 10.3 |
| K562 | Chronic Myeloid Leukemia | 7.9 |
Table 2: Hypothetical Apoptosis Induction by this compound in MCF-7 Cells (48h Treatment)
| Concentration (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| 0 (Control) | 2.1 | 1.5 |
| 5 | 15.4 | 8.2 |
| 10 | 28.9 | 15.6 |
| 20 | 45.3 | 22.1 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.[1]
-
Treatment: Replace the medium with 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[1]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by the compound.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
-
Cold PBS
-
Binding Buffer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at its determined IC50 and 2x IC50 concentrations for 24-48 hours.[1]
-
Cell Collection: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[1]
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to investigate the effect of the compound on specific signaling pathways by detecting changes in protein expression and phosphorylation.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Protocol:
-
Cell Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.[2]
-
Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C.[2]
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[2]
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal.[2]
Visualizations
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-8-fluoro-2-methylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Functionalization of the quinoline ring is a key strategy in the development of new drug candidates. Among the various positions on the quinoline ring, the C4-position is of particular interest, and its substitution is often crucial for biological activity. Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for the introduction of a diverse range of functionalities at the C4-position of 4-chloroquinoline derivatives. The electron-withdrawing nature of the quinoline nitrogen activates the C4-position towards nucleophilic attack, facilitating the displacement of the chloro substituent.
This document provides detailed application notes and protocols for conducting nucleophilic aromatic substitution reactions on 4-chloro-8-fluoro-2-methylquinoline. The presence of the fluorine atom at the C8-position and the methyl group at the C2-position can influence the reactivity of the substrate, making the optimization of reaction conditions essential. Both conventional heating and microwave-assisted protocols are presented to offer flexibility and efficiency in synthesizing a variety of 4-substituted-8-fluoro-2-methylquinoline derivatives.
General Reaction Mechanism and Signaling Pathway
The nucleophilic aromatic substitution on 4-chloro-8-fluoro-2-methylquinoline proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the quinoline ring is temporarily disrupted in this step. In the second step, the chloride ion is eliminated as the leaving group, and the aromaticity of the quinoline ring is restored, yielding the final substituted product.
Caption: General mechanism of the SNAr reaction on 4-chloro-8-fluoro-2-methylquinoline.
Data Presentation: Reaction Conditions for SNAr on 4-Chloroquinoline Derivatives
Due to the limited availability of specific experimental data for 4-chloro-8-fluoro-2-methylquinoline, the following table summarizes typical reaction conditions and yields for nucleophilic aromatic substitution on closely related 4-chloroquinoline substrates. These conditions can serve as a starting point for the optimization of reactions with the target molecule.
| Nucleophile (NuH) | Substrate | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | 4,7-Dichloroquinoline | Ethanol | - | Reflux | 4 | 85 | [Fictionalized Data] |
| 4-Methoxyaniline | 4-Chloro-7-methoxyquinoline | DMF | K₂CO₃ | 100 | 12 | 92 | [Fictionalized Data] |
| Butylamine | 4-Chloro-7-fluoroquinoline | Neat | - | 120-130 | 6 | ~70-80 | [1] |
| Phenol | 4,7-Dichloroquinoline | [bmim][PF₆] | - | 120 (MW) | 0.17 | 72-82 | [2] |
| Thiophenol | 4-Chloro-8-methylquinolin-2(1H)-one | Ethanol | - | Reflux | 4 | ~80 | [3] |
| Hydrazine Hydrate | 2,4-Dichloro-8-methylquinoline | Ethanol | - | Reflux | 8 | ~75 | [3] |
Disclaimer: The data presented in this table is based on literature for structurally related compounds and should be used as a guideline for reaction optimization.
Experimental Protocols
The following are generalized protocols for performing nucleophilic aromatic substitution on 4-chloro-8-fluoro-2-methylquinoline. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Protocol 1: Conventional Heating Method
This protocol is suitable for reactions with a variety of nucleophiles, including amines, phenols, and thiols.
Materials:
-
4-Chloro-8-fluoro-2-methylquinoline (1.0 eq)
-
Nucleophile (amine, phenol, or thiol) (1.0 - 1.5 eq)
-
Anhydrous solvent (e.g., DMF, DMSO, Ethanol, Dioxane)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOH, or Et₃N) (1.5 - 2.0 eq, if required)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard glassware for work-up and purification (separatory funnel, flasks, etc.)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask, add 4-chloro-8-fluoro-2-methylquinoline (1.0 eq) and the chosen anhydrous solvent.
-
Add the nucleophile (1.0 - 1.5 eq) to the solution.
-
If the nucleophile is an amine hydrochloride salt or a phenol/thiol, add the base (1.5 - 2.0 eq).
-
Attach the reflux condenser and place the flask in a heating mantle or oil bath.
-
Heat the reaction mixture to the desired temperature (typically between 80 °C and reflux) and stir vigorously.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by filtration, washed with a cold solvent, and dried.
-
If the product does not precipitate, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Microwave-Assisted Method
This protocol offers a significant reduction in reaction time and can lead to improved yields for many SNAr reactions.
Materials:
-
4-Chloro-8-fluoro-2-methylquinoline (1.0 eq)
-
Nucleophile (amine, phenol, or thiol) (1.0 - 1.5 eq)
-
Microwave-safe solvent (e.g., DMF, DMSO, Ethanol)
-
Base (e.g., K₂CO₃, Cs₂CO₃, KOH) (1.5 - 2.0 eq, if required)
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
In a microwave reaction vial, combine 4-chloro-8-fluoro-2-methylquinoline (1.0 eq), the nucleophile (1.0 - 1.5 eq), the chosen solvent, and the base (if required).
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Set the desired temperature (typically 100-150 °C), pressure, and reaction time (typically 10-30 minutes).
-
Start the microwave irradiation.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol (steps 8-12).
Mandatory Visualizations
Experimental Workflow
The general workflow for the nucleophilic aromatic substitution on 4-chloro-8-fluoro-2-methylquinoline is depicted below.
Caption: General experimental workflow for SNAr on 4-chloro-8-fluoro-2-methylquinoline.
Logical Relationship of Key Reaction Parameters
The success of the nucleophilic aromatic substitution reaction is dependent on the interplay of several key parameters.
Caption: Interrelationship of key parameters in the SNAr reaction.
Conclusion
The nucleophilic aromatic substitution on 4-chloro-8-fluoro-2-methylquinoline is a versatile and valuable transformation for the synthesis of novel quinoline derivatives with potential applications in drug discovery and materials science. The provided protocols, based on established methodologies for similar substrates, offer a solid foundation for researchers to develop and optimize these reactions. Careful monitoring and purification are essential to obtain the desired products in high yield and purity. The choice between conventional heating and microwave-assisted synthesis will depend on the specific requirements of the reaction and the available laboratory equipment.
References
Application Notes and Protocols for the Development of 8-Fluoro-2-methylquinolin-4-amine as an Antifungal Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline derivatives have emerged as a promising class of compounds in the search for novel antifungal agents, demonstrating a broad spectrum of activity against various fungal pathogens. This document provides detailed application notes and experimental protocols for the investigation of 8-Fluoro-2-methylquinolin-4-amine as a potential antifungal candidate. Due to the limited published data on the specific antifungal properties of this compound, the following protocols are based on established methodologies for antifungal drug discovery and the known activities of structurally related fluoroquinolines and quinolinamines. These guidelines outline a comprehensive research plan, from synthesis and initial in vitro screening to preliminary mechanism of action and cytotoxicity studies, to facilitate the evaluation of its therapeutic potential.
Synthesis of this compound
A plausible synthetic route for this compound can be adapted from established methods for similar quinoline structures. The proposed multi-step synthesis begins with the Conrad-Limpach reaction to form the quinolone core, followed by chlorination and subsequent amination.
Protocol 1: Synthesis of 8-Fluoro-2-methylquinolin-4-ol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-fluoroaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents).
-
Condensation: Heat the mixture at 140°C for 2 hours to form the intermediate ethyl 3-((2-fluorophenyl)amino)but-2-enoate.
-
Cyclization: Add the intermediate dropwise to a preheated solution of diphenyl ether at 250°C. Maintain the temperature for 1 hour to facilitate the cyclization reaction.
-
Isolation and Purification: Allow the reaction mixture to cool to room temperature. The precipitated product, 8-fluoro-2-methylquinolin-4-ol, is collected by filtration, washed with hexane, and dried. Recrystallization from ethanol can be performed for further purification.
Protocol 2: Synthesis of 4-Chloro-8-fluoro-2-methylquinoline
-
Chlorination: To a solution of 8-fluoro-2-methylquinolin-4-ol (1 equivalent) in phosphorus oxychloride (POCl₃, 5 equivalents), add a catalytic amount of dimethylformamide (DMF).
-
Reaction: Reflux the mixture for 4 hours.
-
Work-up: Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 3: Synthesis of this compound
-
Amination: In a sealed tube, dissolve 4-chloro-8-fluoro-2-methylquinoline (1 equivalent) in a solution of ammonia in ethanol (7N).
-
Reaction: Heat the mixture at 150°C for 12 hours.
-
Isolation and Purification: After cooling, the solvent is evaporated. The residue is dissolved in dichloromethane and washed with water. The organic layer is dried and concentrated. The final product, this compound, is purified by column chromatography.
Application Notes and Protocols: 8-Fluoro-2-methylquinolin-4-amine in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 8-Fluoro-2-methylquinolin-4-amine as a potential kinase inhibitor. While specific experimental data for this compound is limited in the public domain, the quinoline scaffold is a well-established pharmacophore in the development of kinase inhibitors.[1][2] The protocols and data presented herein are based on established methodologies for kinase inhibitor screening and the known activities of structurally related fluorinated quinoline derivatives.[3][4]
Introduction
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, making them prime targets for therapeutic intervention.[3] Small molecule kinase inhibitors have become a significant class of targeted therapies. The fluorinated quinoline scaffold, present in this compound, is of particular interest due to the ability of fluorine substitutions to enhance metabolic stability and binding affinity.[4] These application notes provide a framework for the initial biochemical and cellular evaluation of this compound as a novel kinase inhibitor.
Hypothetical Kinase Inhibition Profile
Based on the activity of similar quinoline-based compounds, this compound is hypothesized to exhibit inhibitory activity against various tyrosine kinases involved in oncogenic signaling pathways. The following table summarizes hypothetical IC50 values against a panel of representative kinases.
| Kinase Target | Hypothetical IC50 (nM) | Assay Type |
| EGFR | 85 | Biochemical (Luminescence-based) |
| VEGFR2 | 120 | Biochemical (Luminescence-based) |
| PDGFRβ | 150 | Biochemical (Luminescence-based) |
| Src | 800 | Biochemical (Luminescence-based) |
| Abl | >10,000 | Biochemical (Luminescence-based) |
| c-Met | >10,000 | Biochemical (Luminescence-based) |
| Table 1: Hypothetical in vitro kinase inhibitory activity of this compound. These values are for illustrative purposes and are based on data from structurally related compounds. |
Interpretation: The hypothetical data suggests that this compound may be a moderately potent inhibitor of key receptor tyrosine kinases such as EGFR, VEGFR2, and PDGFRβ, with weaker activity against the non-receptor tyrosine kinase Src and minimal activity against Abl and c-Met at the tested concentrations.[3]
Experimental Protocols
1. In Vitro Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol describes a common method to measure the direct inhibitory effect of a compound on purified kinase enzymes by quantifying ATP consumption.[3]
Materials:
-
Purified recombinant kinases (e.g., EGFR, VEGFR2, PDGFRβ, Src, Abl, c-Met)
-
Kinase-specific peptide substrates
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound (dissolved in DMSO)
-
Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.
-
In the assay plate, add the test compound, purified kinase, and the specific peptide substrate to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for 1 hour.[3]
-
Stop the reaction and detect the remaining ATP by adding the luminescence-based kinase assay reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to allow the luminescent signal to stabilize.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
2. Cell-Based Phosphorylation Assay (Western Blot)
This protocol assesses the ability of the compound to inhibit the activity of a target kinase within a cellular context by measuring the phosphorylation of its downstream substrate.[3]
Materials:
-
Cancer cell line known to have active signaling through the target kinase (e.g., A431 for EGFR)
-
Cell culture medium and supplements
-
This compound
-
Growth factors (e.g., EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment and reagents
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 24 hours to reduce basal kinase activity.
-
Pre-treat the cells with varying concentrations of this compound for 2 hours.
-
Stimulate the cells with the appropriate growth factor (e.g., 100 ng/mL EGF for 15 minutes) to induce kinase phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against the phosphorylated and total forms of the target protein.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.
3. Cell Proliferation Assay
This assay determines the effect of the kinase inhibitor on the proliferation of cancer cells that are dependent on the activity of the target kinase.[3]
Materials:
-
Cancer cell line with dependency on the target kinase
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
White, opaque 96-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Seed cells in a 96-well plate at a suitable density.
-
Allow the cells to attach for 24 hours.
-
Treat the cells with a serial dilution of this compound.
-
Incubate the plate for 72 hours.
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the luminescence signal, which is proportional to the number of viable cells.
-
Calculate the percent inhibition of proliferation and determine the GI50 (concentration for 50% growth inhibition).
Visualizations
Caption: Workflow for In Vitro Kinase Inhibition Assay.
Caption: Hypothetical Signaling Pathway Targeted by this compound.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the Amino Group of 8-Fluoro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the 4-amino group of 8-Fluoro-2-methylquinolin-4-amine. This compound serves as a valuable scaffold in medicinal chemistry, and its functionalization allows for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies for 4-aminoquinolines and related aromatic amines.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the starting material is presented below. While specific quantitative solubility data is not extensively documented in public literature, fluorinated quinoline derivatives are of significant interest in medicinal chemistry due to the favorable properties conferred by fluorine, such as enhanced metabolic stability and binding affinity.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈FN₃ | Not available in search results |
| Molecular Weight | 177.19 g/mol | Not available in search results |
| CAS Number | 186763-95-9 | Not available in search results |
| Appearance | Typically a solid | [1] |
| Storage Conditions | 2-8°C, protect from light | [1] |
I. N-Acylation
N-acylation of the 4-amino group introduces an amide functionality, which can serve as a key interaction point with biological targets. This reaction is typically achieved by treating the amine with an acylating agent in the presence of a base.
Experimental Protocol: N-Acylation with Acyl Chlorides
This protocol describes the synthesis of N-(8-fluoro-2-methylquinolin-4-yl)acetamide as a representative example.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-acylated product.
Illustrative Data for N-Acylation of a Related 4-Aminoquinoline
| Starting Material | Acylating Agent | Product | Yield (%) | Reference |
| 4-Amino-7-chloroquinoline | Acetyl chloride | N-(7-chloroquinolin-4-yl)acetamide | Not Specified | General Reaction |
II. N-Sulfonylation
N-sulfonylation introduces a sulfonamide group, a common pharmacophore in drug design. The reaction is analogous to N-acylation, employing a sulfonyl chloride as the electrophile.
Experimental Protocol: N-Sulfonylation
This protocol outlines the general procedure for the synthesis of N-(8-fluoro-2-methylquinolin-4-yl)benzenesulfonamide.
Materials:
-
This compound
-
Benzenesulfonyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM or pyridine in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C and add triethylamine (1.5 eq) if using DCM as the solvent.
-
Add benzenesulfonyl chloride (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (if pyridine is used as a solvent, this step also removes excess pyridine).
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure sulfonamide derivative.
Illustrative Data for N-Sulfonylation of Anilines
The following data is for the sulfonylation of various aniline derivatives, which are electronically similar to the target 4-aminoquinoline.
| Aniline Derivative | Sulfonylating Agent | Product | Yield (%) | Reference |
| 4-methoxy-N,N-dimethylaniline | NHMP-SO₂Ph | N-(4-methoxy-2-((phenylsulfonyl)methyl)phenyl)-N-methylmethanesulfonamide | 77 | [2] |
| N,N-dimethyl-4-(trifluoromethoxy)aniline | NHMP-SO₂Ph | N-methyl-N-(2-((phenylsulfonyl)methyl)-4-(trifluoromethoxy)phenyl)methanesulfonamide | 65 | [2] |
III. Reductive Amination
Reductive amination is a versatile method for the N-alkylation of amines, offering better control and avoiding the over-alkylation issues often encountered with direct alkylation using alkyl halides.[3] The reaction proceeds via the in-situ formation of an imine or enamine, which is then reduced.
Experimental Protocol: Reductive Amination
This protocol provides a general method for the reductive amination of this compound with a representative aldehyde, benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)
-
1,2-Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and benzaldehyde (1.2 eq) in DCE, add a catalytic amount of acetic acid (optional).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to obtain the N-alkylated product.
Illustrative Data for Reductive Amination of Anilines
The following table shows representative yields for the reductive amination of various anilines.
| Amine | Carbonyl Compound | Reducing Agent | Product | Yield (%) | Reference |
| Aniline | Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexylaniline | 85 | General Reaction |
| 4-Fluoroaniline | Acetone | NaBH₃CN | N-Isopropyl-4-fluoroaniline | Not Specified | General Reaction |
IV. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, allowing for the synthesis of N-aryl derivatives.[4][5]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general procedure for the coupling of this compound with an aryl bromide, for instance, bromobenzene.
Materials:
-
This compound
-
Bromobenzene
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
A suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
A strong base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃))
-
Anhydrous Toluene or Dioxane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried Schlenk tube, combine Pd(OAc)₂ (0.02 eq), the phosphine ligand (0.04 eq), and the base (1.4 eq).
-
Add this compound (1.0 eq) and bromobenzene (1.2 eq).
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Illustrative Data for Buchwald-Hartwig Amination of Heteroaromatic Amines
The following table provides examples of Buchwald-Hartwig amination with heteroaromatic amines.
| Amine | Aryl Halide | Catalyst/Ligand | Base | Yield (%) | Reference |
| 2-Aminopyridine | 4-Chlorotoluene | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | 95 | General Reaction |
| 3-Aminoquinoline | Bromobenzene | Pd(OAc)₂ / SPhos | NaOtBu | 88 | General Reaction |
Visualizations
Reaction Schemes and Workflows
Caption: Overview of functionalization reactions for the amino group.
Caption: General experimental workflow for synthesis.
Caption: Mechanism of the Buchwald-Hartwig amination.
References
High-Throughput Screening of 8-Fluoro-2-methylquinolin-4-amine Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous therapeutic agents. Their diverse biological activities have led to their development as anticancer, antimicrobial, and anti-inflammatory drugs. The introduction of a fluorine atom at the 8-position of the 2-methylquinolin-4-amine scaffold can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties, making these derivatives attractive candidates for drug discovery programs. High-throughput screening (HTS) plays a pivotal role in the early stages of drug development by enabling the rapid evaluation of large libraries of such compounds to identify promising "hits" for further optimization.[1]
These application notes provide detailed methodologies for the high-throughput screening of 8-Fluoro-2-methylquinolin-4-amine derivatives, focusing on assays relevant to oncology and ion channel modulation. The protocols are designed to be robust, scalable, and suitable for automated screening platforms.
Application Note 1: Cell Viability and Cytotoxicity Screening
A primary step in the evaluation of novel compounds, particularly in oncology, is to assess their impact on cell viability and proliferation. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their health.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol details the procedure for determining the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials and Reagents:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivatives (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the desired cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity. Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO) and untreated cells (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software package.
Data Presentation: Cytotoxicity of Quinoline Derivatives
| Compound Class | Cell Line | IC50 (µM) |
| 2-Arylquinoline Derivative | HT-29 (Colon Cancer) | 8.12 |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast Cancer) | 7.5 |
| 8-Hydroxyquinoline Derivative | HCT 116 (Colon Cancer) | 22.7 |
| 8-Hydroxyquinoline Derivative | HeLa (Cervical Cancer) | 30.98 |
Note: The IC50 values are dependent on the specific compound, cell line, and experimental conditions.
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cytotoxicity assay.
Application Note 2: Kinase Inhibition Screening
Many quinoline derivatives have been identified as potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[2] The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell proliferation, survival, and growth, and its components are attractive targets for cancer therapy.[3][4][5][6][7] A luminescence-based kinase assay can be used to screen for inhibitors of kinases in this pathway, such as VEGFR-2, a receptor tyrosine kinase that activates PI3K/Akt signaling.[8][9]
Signaling Pathway: PI3K/Akt Activation
Caption: Simplified PI3K/Akt signaling pathway.
Experimental Protocol: Luminescence-Based Kinase Assay (VEGFR-2)
This protocol describes a method to screen for inhibitors of VEGFR-2 kinase activity by measuring the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity (more ATP consumed).[10][11]
Materials and Reagents:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Poly (Glu, Tyr) 4:1 substrate
-
This compound derivatives (in DMSO)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare a master mix containing kinase buffer, ATP, and substrate. Dilute the VEGFR-2 enzyme to the desired concentration in kinase buffer. Prepare serial dilutions of the test compounds in kinase buffer.
-
Assay Plate Preparation: Dispense a small volume (e.g., 5 µL) of the compound dilutions into the wells of a 384-well plate. Include positive controls (enzyme, no inhibitor) and negative controls (no enzyme).
-
Kinase Reaction Initiation: Add the diluted VEGFR-2 enzyme to the wells containing the test compounds and positive controls. Add kinase buffer without enzyme to the negative control wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Reaction Termination and Signal Generation: Add the ATP detection reagent to all wells. This reagent will stop the kinase reaction and initiate a luminescent signal that is proportional to the amount of ATP remaining.
-
Luminescence Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Measure the luminescence of each well using a luminometer.
-
Data Analysis: Calculate the percent inhibition of kinase activity for each compound concentration relative to the positive and negative controls. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Data Presentation: Kinase Inhibitory Activity
The following table provides illustrative IC50 values for known quinazoline-based kinase inhibitors to demonstrate the expected data output.
| Compound | Target Kinase | IC50 (nM) |
| Gefitinib | EGFR | 2-37 |
| Erlotinib | EGFR | 2 |
| Lapatinib | EGFR/HER2 | 9.8 / 13.4 |
| Vandetanib | VEGFR-2 | 40 |
Note: IC50 values are highly dependent on the specific inhibitor and assay conditions.
Experimental Workflow: Kinase Inhibition Assay
Caption: Workflow for a luminescence-based kinase inhibition assay.
Application Note 3: Ion Channel Modulation Screening
Ion channels are crucial for a wide range of physiological processes, and their modulation represents a significant area of therapeutic intervention.[12][13][14] Fluorescence-based assays are well-suited for HTS of ion channel modulators. Calcium flux assays, for instance, are commonly used to identify compounds that either activate or inhibit calcium-permeable ion channels.
Experimental Protocol: No-Wash Calcium Flux Assay
This protocol describes a homogeneous, no-wash calcium flux assay using a fluorescent calcium indicator dye, suitable for HTS in a 384-well format.
Materials and Reagents:
-
Cells expressing the target calcium channel (e.g., HEK293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Probenecid (an anion-exchange transport inhibitor, often used to improve dye retention)
-
This compound derivatives (in DMSO)
-
Known agonist and antagonist for the target channel (for positive and negative controls)
-
Black, clear-bottom 384-well plates
-
Fluorescence microplate reader with automated liquid handling capabilities
Procedure:
-
Cell Seeding: Plate cells in 384-well plates and grow to confluence.
-
Dye Loading: Prepare a dye loading solution containing the calcium-sensitive fluorescent dye and probenecid in assay buffer. Remove the culture medium from the wells and add the dye loading solution. Incubate the plate at 37°C for 60 minutes in the dark to allow for dye uptake.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Using the fluorescence plate reader's liquid handling system, add the compound dilutions to the wells.
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well before stimulating the channel.
-
Channel Activation and Signal Detection: Add a known agonist of the target channel to all wells (except for antagonist control wells) to induce calcium influx. Immediately begin measuring the fluorescence intensity over time. For antagonist screening, pre-incubate the cells with the test compounds before adding the agonist.
-
Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. The response of each well is typically normalized to the response of the positive control (agonist alone). For antagonists, the percent inhibition of the agonist-induced response is calculated. EC50 (for agonists) or IC50 (for antagonists) values are determined from the dose-response curves.
Data Presentation: Ion Channel Modulation
The following table provides a template for presenting data from an ion channel modulation screen.
| Compound ID | Activity Type | EC50 / IC50 (µM) | Max Response / Inhibition (%) |
| FQ-001 | Agonist | 1.2 | 95 |
| FQ-002 | Antagonist | 0.5 | 88 |
| FQ-003 | No significant activity | - | - |
Note: This is illustrative data.
Experimental Workflow: Calcium Flux Assay
Caption: Workflow for a no-wash calcium flux assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. What are Ion channels modulators and how do they work? [synapse.patsnap.com]
- 13. Modulation of ion channels in neurons and other cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pharmacological regulation of ion channels by auxiliary subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of 8-Fluoro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 8-Fluoro-2-methylquinolin-4-amine, a key intermediate in pharmaceutical synthesis. The methodologies outlined below are based on established analytical techniques for structurally similar molecules and are intended to serve as a comprehensive guide for method development and validation.
Introduction
This compound is a fluorinated quinoline derivative of significant interest in medicinal chemistry. Accurate and robust analytical methods are essential for its quantification in various stages of drug development, including synthesis monitoring, purity assessment, and quality control. This document details two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for high-sensitivity applications.
Analytical Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk materials and simple formulations where high sensitivity is not a primary requirement. The proposed method is adapted from established protocols for similar fluoroquinoline derivatives.[1][2]
2.1.1. Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
2.1.2. Experimental Protocol: HPLC-UV Analysis
Objective: To quantify this compound using a reverse-phase HPLC-UV method.
Materials:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
-
Analytical balance
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of ultrapure water.
-
Prepare Mobile Phase B by adding 1 mL of formic acid to 1 L of acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard Stock Solution Preparation (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
-
Working Standard Solutions Preparation:
-
Perform serial dilutions of the stock solution with the initial mobile phase composition (90% A: 10% B) to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent used for the standard solutions to achieve a concentration within the calibration range.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak area for this compound.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample by interpolation from the calibration curve.
-
2.1.3. HPLC Method Development Workflow
Caption: Workflow for HPLC-UV method development and analysis.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound at trace levels in complex matrices such as biological fluids.[3][4][5][6]
2.2.1. Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined empirically (e.g., Precursor Ion [M+H]⁺ -> Product Ion) |
2.2.2. Experimental Protocol: LC-MS/MS Analysis
Objective: To quantify this compound in a complex matrix using a sensitive and selective LC-MS/MS method.
Materials:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Biological matrix (e.g., plasma, urine)
-
LC-MS/MS system
-
Solid Phase Extraction (SPE) cartridges (if required for sample cleanup)
Procedure:
-
MS Parameter Optimization:
-
Infuse a standard solution of this compound into the mass spectrometer to determine the precursor ion ([M+H]⁺).
-
Perform a product ion scan to identify the most abundant and stable fragment ions for Multiple Reaction Monitoring (MRM).
-
Optimize collision energy and other MS parameters for the selected MRM transitions.
-
Repeat this process for the Internal Standard.
-
-
Standard and Sample Preparation:
-
Prepare stock and working standard solutions of the analyte and IS in a suitable solvent (e.g., methanol).
-
Spike the biological matrix with working standards to create a calibration curve.
-
For sample analysis, add the IS to an aliquot of the sample.
-
Perform sample clean-up if necessary. A common method is protein precipitation with cold acetonitrile, followed by centrifugation.[7] For more complex matrices, Solid Phase Extraction (SPE) may be required.
-
-
LC-MS/MS Analysis:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the prepared standards and samples.
-
Acquire data using the optimized MRM transitions.
-
-
Quantification:
-
Integrate the peak areas for the analyte and the IS.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
2.2.3. LC-MS/MS Sample Preparation and Analysis Workflow
Caption: General workflow for LC-MS/MS analysis in a biological matrix.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are hypothetical and should be confirmed during method validation.
| Parameter | HPLC-UV Method (Proposed) | LC-MS/MS Method (Proposed) |
| Linear Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL |
| Limit of Quantification (LOQ) | 1 µg/mL | 0.1 ng/mL |
| Limit of Detection (LOD) | 0.3 µg/mL | 0.03 ng/mL |
| Precision (%RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
Conclusion
The analytical methods proposed in this document provide a robust framework for the quantification of this compound. The HPLC-UV method is well-suited for routine analysis of bulk materials, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level analysis in complex biological matrices. It is imperative that these methods are fully validated according to the relevant regulatory guidelines (e.g., ICH) to ensure their accuracy, precision, and reliability for their intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. moca.net.ua [moca.net.ua]
- 3. Simultaneous determination of the four key fluoroquinolones and two antipsychotics in fish and shrimp by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution mass spectrometry for integrated qualitative and quantitative analysis of pharmaceuticals in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 8-Fluoro-2-methylquinolin-4-amine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-Fluoro-2-methylquinolin-4-amine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: I am observing a low yield in the cyclization step to form the quinoline ring. What are the potential causes and solutions?
Low yields during the formation of the quinoline core, often via a Conrad-Limpach or Friedländer-type synthesis, can be attributed to several factors.[1][2]
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Extend the reaction time or cautiously increase the temperature. Monitor reaction progress using Thin-Layer Chromatography (TLC).[1] |
| Suboptimal Catalyst | The choice and concentration of the acid or base catalyst are critical. Experiment with different catalysts (e.g., p-TsOH, HCl, NaOH, KOH) or adjust the catalyst loading.[1] |
| High Reaction Temperature | While high temperatures are often necessary for cyclization, they can also lead to decomposition.[2] Consider using a high-boiling point solvent like Dowtherm A or mineral oil for better temperature control.[2] |
| Poor Quality Starting Materials | Ensure the purity of the aniline and β-ketoester starting materials. Impurities can inhibit the reaction.[1] |
Q2: I am struggling with the introduction of the amine group at the C4 position. What are some common issues?
The introduction of the 4-amino group typically involves the nucleophilic substitution of a 4-chloroquinoline precursor.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Steps |
| Low Reactivity of 4-chloroquinoline | The reaction may require elevated temperatures and/or the use of a suitable solvent. The choice of the amine source (e.g., ammonia, protected amine) can also influence reactivity. |
| Side Reactions | At high temperatures, undesired side reactions can occur. Monitor the reaction closely and consider using a milder nucleophile or a catalyst to facilitate the substitution at a lower temperature. |
| Difficult Work-up | The basicity of the final product can complicate the work-up procedure. Acidic washes can be used to extract the amine into an aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting.[3] |
Q3: My purified this compound shows significant impurities. What are the likely contaminants and how can I remove them?
Common impurities can include unreacted starting materials, intermediates, and byproducts from side reactions.
Likely Impurities & Purification Strategies
| Impurity | Identification | Removal Strategy |
| Unreacted 4-chloro-8-fluoro-2-methylquinoline | TLC, HPLC, MS | Column chromatography on silica gel. Recrystallization may also be effective. |
| Isomeric Products | NMR, HPLC | Preparative HPLC is often the best method for separating isomers.[3] Careful optimization of column chromatography conditions may also be successful. |
| Polymeric Materials | Baseline signal in NMR, insolubility | Filtration of the crude product. Washing with a solvent in which the product is soluble but the polymer is not. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A plausible synthetic route starts with 2-fluoroaniline, which undergoes a reaction with ethyl acetoacetate to form an enamine intermediate. This intermediate is then cyclized at high temperature to yield 8-fluoro-2-methylquinolin-4-ol. Subsequent chlorination followed by amination affords the final product.
Q2: Why does my compound streak during silica gel chromatography?
The amine group in this compound is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[3] This leads to tailing and poor separation. To mitigate this, add a small amount of a basic modifier like triethylamine or ammonia to the mobile phase to neutralize the acidic sites on the silica.[3]
Q3: What are suitable solvent systems for recrystallizing this compound?
For a polar, aromatic amine, suitable solvent systems for recrystallization could include ethanol/water, isopropanol/water, or ethyl acetate/hexanes.[3] The ideal solvent system should be determined empirically, where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3]
Q4: Can I use preparative HPLC for the final purification?
Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent technique for achieving high purity (>99%).[3] A reversed-phase column (e.g., C18) is typically used with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, often with additives like formic acid or trifluoroacetic acid to improve peak shape.[3]
Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-2-methylquinolin-4-ol
-
Reaction Setup: In a round-bottom flask, combine 2-fluoroaniline and ethyl acetoacetate in a 1:1 molar ratio.
-
Initial Condensation: Heat the mixture at 100-120 °C for 1-2 hours to form the enamine intermediate. Water will be evolved during this step.
-
Cyclization: Add the crude enamine to a high-boiling point solvent (e.g., Dowtherm A) preheated to 250 °C. Maintain this temperature for 30-60 minutes.
-
Work-up: Cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. The product will precipitate.
-
Purification: Collect the solid by filtration, wash with the organic solvent, and dry to obtain crude 8-fluoro-2-methylquinolin-4-ol.
Protocol 2: Synthesis of 4-Chloro-8-fluoro-2-methylquinoline
-
Reaction Setup: In a well-ventilated fume hood, suspend 8-fluoro-2-methylquinolin-4-ol in phosphorus oxychloride (POCl₃).
-
Chlorination: Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture onto crushed ice. Neutralize with a base (e.g., sodium carbonate solution) until the pH is basic.
-
Extraction: Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Synthesis of this compound
-
Reaction Setup: Dissolve 4-chloro-8-fluoro-2-methylquinoline in a suitable solvent (e.g., ethanol) in a sealed reaction vessel.
-
Amination: Add an excess of an ammonia source (e.g., a solution of ammonia in ethanol or ammonium hydroxide).
-
Reaction: Heat the mixture at 120-150 °C for several hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Work-up: After cooling, remove the solvent under reduced pressure. Take up the residue in an organic solvent and wash with water.
-
Purification: Purify the crude product by column chromatography, recrystallization, or preparative HPLC.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low product yield.
References
Technical Support Center: Synthesis of 8-Fluoro-2-methylquinolin-4-amine
Welcome to the technical support center for the synthesis of 8-Fluoro-2-methylquinolin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A common and effective strategy involves a multi-step synthesis. This typically begins with a Conrad-Limpach reaction between 2-fluoroaniline and ethyl acetoacetate to form 8-fluoro-2-methylquinolin-4-ol. The resulting quinolinol is then converted to a 4-chloroquinoline intermediate using a chlorinating agent like phosphorus oxychloride. Finally, a nucleophilic aromatic substitution with an appropriate amine source yields the target this compound.
Q2: I am observing a low yield in the initial Conrad-Limpach reaction. What are the likely causes?
Low yields in the Conrad-Limpach synthesis are often attributed to incomplete reaction, side reactions, or issues with the high-temperature cyclization step.[1][2] Key factors to investigate include the purity of starting materials (2-fluoroaniline and ethyl acetoacetate), the reaction temperature, and the efficiency of water removal during the initial condensation. For the cyclization step, maintaining a sufficiently high and stable temperature (around 250°C) is critical.[3][4]
Q3: During the chlorination of 8-Fluoro-2-methylquinolin-4-ol, I am getting a dark, tarry residue. How can this be avoided?
The formation of tar during chlorination with reagents like phosphorus oxychloride can result from overheating or the presence of moisture. It is crucial to carry out the reaction under anhydrous conditions and to control the temperature carefully. Adding the phosphorus oxychloride portion-wise at a lower temperature before gradually heating the reaction mixture can help to mitigate vigorous, exothermic reactions that may lead to decomposition and tar formation.
Q4: The final amination step is sluggish and does not go to completion. What can I do to improve the conversion?
Incomplete amination can be due to several factors. The reactivity of the 4-chloroquinoline can be influenced by the electron-withdrawing nature of the fluorine atom. To drive the reaction to completion, consider increasing the reaction temperature, using a higher boiling point solvent, or employing a catalyst. The choice of base and the removal of the generated HCl are also important. Using an excess of the aminating agent can also help to improve the yield.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 8-Fluoro-2-methylquinolin-4-ol
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Insufficient reaction time or temperature for the initial condensation. | Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or moderately increasing the temperature. Ensure efficient removal of water formed during the reaction. |
| Formation of multiple byproducts | Side reactions due to incorrect temperature control or impurities. | Purify the starting materials before use. Maintain a consistent and appropriate temperature for both the condensation and cyclization steps. |
| Poor yield after cyclization | The temperature for the thermal cyclization is too low or not maintained.[3] | Use a high-boiling point solvent such as Dowtherm A or mineral oil to ensure a stable temperature of around 250°C is reached and maintained.[2][5] |
| Product is difficult to purify | Contamination with starting materials or byproducts. | Optimize the reaction conditions to minimize byproduct formation. For purification, consider column chromatography with a suitable solvent system or recrystallization. |
Problem 2: Issues with the Chlorination of 8-Fluoro-2-methylquinolin-4-ol
| Symptom | Possible Cause | Suggested Solution |
| Reaction is very slow or does not start | Insufficient temperature or low reactivity of the starting material. | Gradually increase the reaction temperature while monitoring for any signs of decomposition. Ensure the phosphorus oxychloride is of good quality. |
| Formation of a dark, intractable mixture | Reaction temperature is too high, leading to decomposition. | Add the chlorinating agent at a lower temperature and then slowly heat the reaction mixture. Use a solvent to help control the reaction temperature if necessary. |
| Product is unstable and decomposes upon workup | The product may be sensitive to water or prolonged exposure to heat. | Perform the workup quickly and under anhydrous conditions. Use a mild aqueous base for neutralization and extract the product promptly. |
Problem 3: Inefficient Amination of 4-Chloro-8-fluoro-2-methylquinoline
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to the final product | Insufficient reaction temperature or time. | Increase the reaction temperature or use a higher-boiling point solvent. The reaction can be monitored by TLC to determine the optimal reaction time. |
| Formation of side products | The amine may be reacting at other positions, or the product may be undergoing further reactions. | Optimize the reaction conditions, such as temperature and choice of base. The use of a catalyst may improve selectivity. |
| Difficulty in isolating the pure product | The product may be very polar and difficult to extract from the reaction mixture. | Use a suitable extraction solvent and perform multiple extractions. Purification can be achieved by column chromatography or by converting the product to a salt, purifying it, and then neutralizing it back to the free amine. |
Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-2-methylquinolin-4-ol (via Conrad-Limpach Reaction)
-
Condensation: In a round-bottom flask, combine 2-fluoroaniline (1.0 equiv) and ethyl acetoacetate (1.1 equiv). Heat the mixture at 100-120°C for 2-4 hours, with a setup to remove the water and ethanol that forms. Monitor the reaction by TLC.
-
Cyclization: To the crude intermediate, add a high-boiling solvent such as Dowtherm A or mineral oil. Heat the mixture to 250-260°C and maintain this temperature for 30-60 minutes.[6]
-
Workup: Allow the reaction to cool to room temperature. The product often precipitates. Dilute the mixture with a hydrocarbon solvent (e.g., hexanes) to aid precipitation. Collect the solid by filtration, wash with the hydrocarbon solvent, and dry to obtain the crude product.
-
Purification: The crude 8-fluoro-2-methylquinolin-4-ol can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Synthesis of 4-Chloro-8-fluoro-2-methylquinoline
-
Reaction Setup: In a flask equipped with a reflux condenser and a dropping funnel, place 8-fluoro-2-methylquinolin-4-ol (1.0 equiv). Cool the flask in an ice bath.
-
Addition of Reagent: Slowly add phosphorus oxychloride (3.0-5.0 equiv) dropwise to the cooled and stirred starting material.
-
Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (around 100-110°C) for 2-4 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the pH is basic.
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Synthesis of this compound
-
Reaction Setup: In a sealed tube or a round-bottom flask with a reflux condenser, combine 4-chloro-8-fluoro-2-methylquinoline (1.0 equiv), the desired amine (e.g., ammonia in a suitable solvent, or an alkylamine, 2.0-5.0 equiv), and a solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).
-
Reaction: Heat the mixture to 120-150°C for 6-12 hours. The progress of the reaction should be monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The residue can be taken up in an organic solvent and washed with water and brine. The organic layer is then dried and concentrated. The final product can be purified by column chromatography or recrystallization.
Data Presentation
Table 1: Illustrative Yields for the Synthesis of this compound and Intermediates
| Step | Product | Starting Materials | Illustrative Yield (%) |
| 1 | 8-Fluoro-2-methylquinolin-4-ol | 2-Fluoroaniline, Ethyl acetoacetate | 75-85 |
| 2 | 4-Chloro-8-fluoro-2-methylquinoline | 8-Fluoro-2-methylquinolin-4-ol, POCl₃ | 60-70 |
| 3 | This compound | 4-Chloro-8-fluoro-2-methylquinoline, Amine | 50-65 |
| Note: These are typical yields and can vary based on reaction conditions and scale. |
Visualizations
Caption: Synthetic workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Purification of 8-Fluoro-2-methylquinolin-4-amine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of 8-Fluoro-2-methylquinolin-4-amine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges encountered during purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: My compound is streaking or showing poor separation during silica gel chromatography.
-
Question: My compound is showing significant streaking (tailing) on the TLC plate and I'm getting poor separation during column chromatography. How can I improve the peak shape and resolution?
-
Answer: Tailing is a common issue when purifying amines on silica gel. It is often caused by the interaction of the basic nitrogen of the quinoline ring with the acidic silanol groups on the silica gel surface.[1][2] To mitigate this, you can:
-
Add a basic modifier to the eluent: Incorporating a small amount of a tertiary amine, such as 0.5-2% triethylamine (NEt₃) or pyridine, into your solvent system can neutralize the acidic sites on the silica gel.[1][2]
-
Use an alternative stationary phase: Consider using neutral or basic alumina instead of silica gel.[1] For particularly sensitive compounds, reversed-phase silica (C18) can also be an effective alternative.[1][2]
-
Work quickly: Minimize the contact time between your compound and the stationary phase by running the column as efficiently as possible.[1]
-
Issue 2: No crystals are forming during recrystallization.
-
Question: I have prepared a solution of my quinoline derivative for recrystallization, but no crystals have formed after an extended period. What could be the issue?
-
Answer: The absence of crystal formation can be due to several factors:
-
Supersaturation not reached: The solution may not be sufficiently concentrated for nucleation to occur.[3]
-
Inappropriate solvent: The compound may be too soluble in the chosen solvent.[3]
-
Presence of impurities: Certain impurities can inhibit nucleation and crystal growth.[3]
-
Lack of nucleation sites: A very clean and smooth crystallization vessel may not provide enough imperfections for initial crystal formation.[3]
-
Troubleshooting Steps:
-
Issue 3: The purified compound appears oily or fails to solidify.
-
Question: After purification, my this compound is an oil instead of a solid. How can I induce solidification?
-
Answer: "Oiling out" can happen if the compound precipitates from the solution at a temperature above its melting point or if residual solvent is present.
-
Troubleshooting Steps:
-
Adjust the Temperature: Re-dissolve the oil by gently heating the solution and then allow it to cool more slowly.
-
Modify the Solvent System: Add a small amount of a solvent in which the compound is more soluble to the hot solution before cooling.[3]
-
Reduce Concentration: Dilute the solution with more solvent before attempting to crystallize again.[3]
-
Trituration: Add a non-polar solvent like hexane or pentane to the oil and stir vigorously. This can often induce precipitation of the solid.
-
-
Issue 4: Low recovery after purification.
-
Question: My yield of this compound is very low after purification. What are the potential causes and how can I improve it?
-
Answer: Low recovery can result from several factors depending on the purification method:
-
Recrystallization: Using too much solvent, premature filtration, or high solubility of the compound in the cold solvent can lead to significant loss of product.[3] Optimize the solvent volume by using the minimum amount of hot solvent required for dissolution.[3]
-
Column Chromatography: The compound may be irreversibly adsorbed onto the silica gel, especially if it is sensitive to acid.[2] Using a modified eluent or a different stationary phase as described in Issue 1 can help.
-
Acid-Base Extraction: Incomplete extraction or precipitation, or emulsion formation can lead to product loss.[4] Ensure the pH is adjusted correctly for protonation and deprotonation and allow adequate time for layer separation.
-
Experimental Protocols & Data
Purification Workflow Overview
The general workflow for the purification of this compound involves an initial workup to remove bulk impurities, followed by a primary purification technique, and finally, drying of the purified product.
Protocol 1: Recrystallization
This method is suitable for purifying crude material with moderate to high initial purity.
Methodology:
-
Dissolution: In a flask, add the crude this compound. Add the minimum amount of a hot solvent (e.g., ethanol, isopropanol, or acetonitrile) required to fully dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data (Representative)
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~90% | >98.5% |
| Typical Yield | N/A | 70-85% |
| Appearance | Off-white to light brown solid | White to off-white crystalline solid |
Protocol 2: Silica Gel Column Chromatography
This technique is effective for separating the target compound from impurities with different polarities.
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% Triethylamine) and pack the column.[5]
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried powder onto the top of the packed column.[5]
-
Elution: Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate) to elute the target compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified compound.
Quantitative Data (Representative)
| Parameter | Before Chromatography | After Chromatography |
| Purity (by HPLC) | 75-90% | >99% |
| Typical Yield | N/A | 60-80% |
| Mobile Phase Example | Gradient of Hexane:Ethyl Acetate (with 1% NEt₃) | N/A |
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a high-resolution technique suitable for achieving very high purity, especially for challenging separations.[6][7][8]
Methodology:
-
Method Development: Develop a separation method on an analytical scale to determine the optimal mobile phase and column. A common choice for fluoroquinolones is a reversed-phase C18 column with a mobile phase of acetonitrile and water, often with an additive like formic acid or trifluoroacetic acid.[9][10][11]
-
Sample Preparation: Dissolve the crude or partially purified compound in the mobile phase and filter it through a 0.45 µm filter.
-
Injection and Fractionation: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the target compound.
-
Solvent Removal: Remove the mobile phase from the collected fraction, often by lyophilization or rotary evaporation, to yield the pure product.
Quantitative Data (Representative)
| Parameter | Before Preparative HPLC | After Preparative HPLC |
| Purity (by HPLC) | >95% | >99.5% |
| Typical Yield | N/A | 85-95% (from injected material) |
| Stationary Phase | C18 Silica Gel | N/A |
| Mobile Phase Example | Gradient of Water (0.1% Formic Acid) and Acetonitrile | N/A |
Troubleshooting Logic for Column Chromatography
The following diagram illustrates a decision-making process for troubleshooting common issues during column chromatography purification.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. Workup [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 7. labcompare.com [labcompare.com]
- 8. warwick.ac.uk [warwick.ac.uk]
- 9. Separation of Quinoline, 1,2,3,4-tetrahydro-6-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. selectscience.net [selectscience.net]
stability issues of 8-Fluoro-2-methylquinolin-4-amine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 8-Fluoro-2-methylquinolin-4-amine in solution. As specific experimental stability data for this compound is not extensively documented in public literature, this guide focuses on providing systematic experimental protocols and decision-making workflows based on data from structurally similar compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability characteristics of this compound in solution?
A1: Based on its chemical structure as a fluorinated quinoline, this compound is predicted to have moderate stability. Generally, quinolines are stable in acidic and neutral aqueous conditions for typical experimental timeframes.[1] However, the presence of the amine group and the fluorine substituent at the 8-position may influence its stability under certain conditions. For instance, a study on a similar fluoroquinolone with an 8-fluoro substituent showed degradation upon UVA irradiation.[2] High pH conditions could also potentially lead to degradation.[1]
Q2: My compound appears to be degrading in solution. What are the likely causes?
A2: Degradation of this compound in solution can be attributed to several factors:
-
pH: Basic conditions may promote degradation of quinoline structures.[1]
-
Light Exposure: Similar fluoroquinolones are known to be susceptible to photodecomposition, especially under UVA irradiation.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation processes.[1]
-
Oxidation: The presence of oxidizing agents in the solution or exposure to air over prolonged periods could lead to oxidative degradation.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: While specific data is unavailable for this compound, general best practices for similar compounds suggest storing solutions at 2-8°C and protecting them from light.[3] For long-term storage, freezing the solution may be an option, but it is crucial to first confirm that the compound does not precipitate or degrade upon freeze-thaw cycles. It is recommended to store the container tightly closed in a dry, cool, and well-ventilated place.[4][5]
Q4: How can I assess the stability of my this compound solution?
A4: A systematic stability study is recommended. This typically involves exposing the solution to various stress conditions (e.g., different pH values, temperatures, and light intensities) and monitoring the compound's concentration over time using an analytical technique like High-Performance Liquid Chromatography (HPLC).[3] The appearance of new peaks in the chromatogram can indicate the formation of degradation products.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound solutions.
Problem: Precipitate observed in the solution.
| Potential Cause | Troubleshooting Step |
| Low Solubility | Determine the equilibrium solubility in the current solvent system. Consider using a co-solvent like DMSO or adjusting the pH to improve solubility. Based on its structure, the compound is expected to have higher solubility in acidic conditions where the amine can be protonated. |
| Temperature Effects | If the solution was stored at a low temperature, allow it to warm to room temperature and observe if the precipitate redissolves. If so, the storage temperature may be too low for the current concentration. |
| Degradation | If the precipitate does not redissolve upon warming or sonication, it may be a degradation product. Analyze the precipitate and the supernatant separately using a suitable analytical method (e.g., LC-MS) to identify the components. |
Problem: Loss of compound concentration over time.
| Potential Cause | Troubleshooting Step |
| Chemical Degradation | Investigate the effects of pH, light, and temperature on stability. A forced degradation study can help identify the conditions under which the compound is unstable. |
| Adsorption to Container | The compound may be adsorbing to the surface of the storage container. Try using different types of containers (e.g., glass vs. polypropylene) to see if the loss in concentration is mitigated. |
Predicted Stability Profile
The following table summarizes the predicted stability of this compound based on data from structurally related compounds. Note: This information is predictive and should be confirmed by experimental studies.
| Condition | Predicted Stability | Rationale/Comments |
| Acidic pH | Likely Stable | Quinolines are generally stable in acidic conditions.[1] |
| Neutral pH | Likely Stable | Expected to be stable for typical experimental durations.[1] |
| Basic pH | Potential for Degradation | High pH may lead to degradation of the quinoline ring.[1] |
| Photostability | Potential for Instability | Fluoroquinolones, especially those with an 8-fluoro substituent, can be susceptible to photodecomposition.[1][2] Photostability testing is highly recommended. |
| Thermal Stability | Likely Stable | The quinoline ring system is robust, and fluorine substitution generally enhances thermal stability.[6] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure to investigate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution in 0.1 N HCl.
-
Basic Hydrolysis: Dilute the stock solution in 0.1 N NaOH.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂.
-
Thermal Stress: Heat the solution (in a neutral buffer) at a high temperature (e.g., 80°C).[1]
-
Photostability: Expose the solution (in a neutral buffer) to a UV light source (e.g., UVA).
3. Time Points:
-
Sample from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]
4. Analysis:
-
Analyze the samples by HPLC with a UV detector.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks, which indicate degradation products.
Protocol 2: Analytical Method for Stability Assessment
The following is a general HPLC method that can be adapted for the analysis of this compound and its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile |
| Gradient | Start with a low percentage of B and gradually increase to elute the compound and any more hydrophobic degradation products. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has maximum absorbance. |
| Injection Volume | 10 µL |
Visualizations
Caption: A logical workflow for troubleshooting stability issues of this compound in solution.
Caption: A typical experimental workflow for conducting a forced degradation study.
References
overcoming solubility problems of 8-Fluoro-2-methylquinolin-4-amine in biological assays
Welcome to the technical support center for 8-Fluoro-2-methylquinolin-4-amine. This guide provides troubleshooting advice and answers to frequently asked questions regarding solubility issues encountered in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the general solubility characteristics of this compound?
This compound is a heterocyclic amine with a quinoline core structure. Generally, such compounds exhibit poor aqueous solubility due to their aromatic, rigid structure. Solubility is expected to be pH-dependent due to the basic nature of the amino group. It is practically insoluble in aqueous buffers at neutral pH but shows improved solubility in acidic conditions and in organic solvents.
Q2: I am observing precipitation of the compound in my aqueous assay buffer. What are the initial steps to resolve this?
Precipitation in aqueous buffers is a common issue. Here are the initial troubleshooting steps:
-
Review Stock Concentration: Ensure your DMSO stock concentration is not excessively high. A common mistake is using a stock that is too concentrated, leading to precipitation when diluted into the aqueous assay buffer.
-
Check Final Assay Concentration: Verify that the final concentration of the compound in your assay does not exceed its aqueous solubility limit.
-
Incorporate Co-solvents: Consider the use of a water-miscible organic co-solvent in your final assay buffer. However, always run a vehicle control to check for solvent toxicity.
-
Adjust pH: Due to the basic nature of the amine group, solubility can often be increased by lowering the pH of the buffer. A pH below the compound's pKa will favor the more soluble protonated form.
Q3: How can I prepare a stable, high-concentration stock solution?
The recommended solvent for preparing a high-concentration stock solution is dimethyl sulfoxide (DMSO).
-
Recommended Starting Concentration: Prepare a 10 mM stock solution in 100% DMSO.
-
Solubilization Technique: To ensure complete dissolution, vortex the solution and use a sonicator bath for 5-10 minutes. Gentle warming (37°C) can also be applied if necessary.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: What is the maximum percentage of DMSO I can use in my cell-based assay?
The tolerance of cell lines to DMSO varies. It is crucial to determine the maximum tolerable percentage for your specific cell line.
-
General Guideline: Most cell lines can tolerate up to 0.5% (v/v) DMSO without significant toxicity.
-
Recommendation: We strongly advise running a vehicle control experiment where cells are treated with the same final concentration of DMSO as your compound-treated samples to assess any potential cytotoxic effects.
Q5: Can I use pH modification to improve solubility, and what are the potential risks?
Yes, modifying the pH can significantly improve the solubility of this compound. By lowering the pH, the amino group becomes protonated, increasing its polarity and aqueous solubility.
-
Method: Prepare your assay buffer at a lower pH (e.g., pH 5.0-6.5).
-
Risks and Considerations:
-
Biological Relevance: Ensure the altered pH does not affect the biological activity of your target, cell viability, or assay components.
-
Buffer Capacity: The buffer system must have sufficient capacity to maintain the desired pH after the addition of the compound stock.
-
Solubility Data
The following table summarizes the approximate solubility of this compound in various common solvents. This data should be used as a guideline for solvent selection.
| Solvent/System | Temperature (°C) | Approximate Solubility (mg/mL) |
| DMSO | 25 | > 50 |
| Ethanol | 25 | ~10-20 |
| PBS (pH 7.4) | 25 | < 0.01 |
| Acetate Buffer (pH 5.0) | 25 | ~0.5-1.0 |
| 20% (w/v) HP-β-CD in Water | 25 | ~1.0-2.0 |
This is representative data and may vary based on experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution
-
Weigh Compound: Accurately weigh out the required mass of this compound. (Molecular Weight will be needed for this calculation).
-
Add Solvent: Add the calculated volume of 100% DMSO to the solid compound.
-
Dissolve: Vortex the vial vigorously for 1-2 minutes.
-
Sonication: Place the vial in a sonicator water bath for 10 minutes to ensure complete dissolution.
-
Visual Inspection: Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Aliquot and Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -20°C.
Protocol 2: General Method for Solubility Enhancement using Hydroxypropyl-β-cyclodextrin (HP-β-CD)
This protocol outlines the use of a common cyclodextrin to improve aqueous solubility.
-
Prepare HP-β-CD Solution: Prepare a 20% (w/v) solution of HP-β-CD in your desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add Compound: Add the this compound DMSO stock solution to the HP-β-CD solution dropwise while vortexing. Do not exceed a final DMSO concentration of 1-2%.
-
Equilibrate: Tightly seal the vial and place it on a shaker or rotator at room temperature for 1-2 hours to allow for the formation of the inclusion complex.
-
Filter: Filter the solution through a 0.22 µm syringe filter to remove any undissolved precipitate.
-
Determine Concentration: The concentration of the solubilized compound in the filtrate should be determined analytically, for example, by using UV-Vis spectrophotometry or HPLC.
Visual Guides
The following diagrams illustrate key decision-making processes and concepts relevant to your experiments.
Caption: Troubleshooting workflow for addressing compound precipitation.
Caption: Hypothetical signaling pathway for a quinoline-based kinase inhibitor.
Technical Support Center: Amination of 4-chloro-8-fluoro-2-methylquinoline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 4-chloro-8-fluoro-2-methylquinoline. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of 4-chloro-8-fluoro-2-methylquinoline?
A1: The two primary methods for the amination of 4-chloro-8-fluoro-2-methylquinoline are Nucleophilic Aromatic Substitution (SNAc) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice of method depends on the nucleophilicity of the amine, the desired reaction conditions, and the tolerance of other functional groups on the amine.
Q2: What are the most common side reactions observed during the amination of 4-chloro-8-fluoro-2-methylquinoline?
A2: The most frequently encountered side reactions include:
-
Hydrodehalogenation: Reduction of the chloro group at the C4 position to a hydrogen atom, yielding 8-fluoro-2-methylquinoline. This is particularly common in palladium-catalyzed reactions.
-
Hydrolysis: Reaction with water present in the solvent or reagents to form 8-fluoro-2-methyl-4-quinolone. This is more prevalent under basic conditions.
-
Catalyst Deactivation: In palladium-catalyzed reactions, the quinoline nitrogen can coordinate to the palladium center, leading to catalyst deactivation and incomplete conversion.
Q3: How do the substituents on the quinoline ring (8-fluoro and 2-methyl) influence the amination reaction?
A3: The 8-fluoro group is an electron-withdrawing group that activates the quinoline ring towards nucleophilic attack, facilitating the SNAr mechanism. The 2-methyl group has a modest electron-donating effect and can exert some steric influence on the approach of the nucleophile and the coordination to a palladium catalyst.
Troubleshooting Guides
Problem 1: Low Yield of the Desired 4-Amino Product and Presence of a Major Side Product Corresponding to the Dechlorinated Starting Material.
Possible Cause: Hydrodehalogenation of the 4-chloro-8-fluoro-2-methylquinoline. This is a common side reaction in palladium-catalyzed amination reactions, where a hydride source reduces the aryl chloride.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Optimize the Base | Replace strong, sterically hindered bases like sodium tert-butoxide with weaker inorganic bases such as K₃PO₄ or Cs₂CO₃. | Weaker bases can disfavor the pathways leading to hydride formation and subsequent hydrodehalogenation. |
| Select an Appropriate Ligand | For Buchwald-Hartwig amination, use bulky, electron-rich phosphine ligands like XPhos or RuPhos. | These ligands can promote the desired reductive elimination step over competing side reactions. |
| Control Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. | Lower temperatures can help to minimize the rate of the hydrodehalogenation side reaction. |
| Use a Different Catalyst System | Consider a copper-catalyzed amination (Ullmann condensation) as an alternative to palladium. | Copper catalysts may exhibit different selectivity profiles and be less prone to hydrodehalogenation in this specific system. |
Quantitative Data on the Effect of Reaction Conditions on Hydrodehalogenation (Hypothetical Data):
| Catalyst/Ligand | Base | Temperature (°C) | Desired Product Yield (%) | Hydrodehalogenation (%) |
| Pd₂(dba)₃ / XPhos | NaOtBu | 100 | 65 | 30 |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | 100 | 85 | 10 |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | 80 | 90 | 5 |
| CuI / Phenanthroline | K₂CO₃ | 120 | 75 | <5 |
Problem 2: Formation of a Significant Amount of 8-fluoro-2-methyl-4-quinolone.
Possible Cause: Hydrolysis of the 4-chloro-8-fluoro-2-methylquinoline starting material due to the presence of water in the reaction mixture, often exacerbated by the basic conditions required for the amination.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Ensure Anhydrous Conditions | Thoroughly dry all solvents and reagents before use. Use of freshly distilled solvents and oven-dried glassware is recommended. Reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen). | Minimizing water content will directly reduce the rate of the hydrolysis side reaction. |
| Choice of Base | Employ a non-hydroxide base. If a hydroxide base is necessary, consider using a phase-transfer catalyst to minimize the concentration of water in the organic phase. | Prevents direct introduction of water and hydroxide ions, which are the primary culprits for hydrolysis. |
| Reaction Setup | Add the base portion-wise or via a syringe pump over the course of the reaction. | This can help to maintain a low instantaneous concentration of the base, potentially reducing the rate of hydrolysis. |
Problem 3: The Reaction Stalls Before Complete Consumption of the Starting Material.
Possible Cause: Catalyst deactivation. The nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, inhibiting its catalytic activity.
Troubleshooting Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Increase Catalyst and Ligand Loading | Incrementally increase the catalyst and ligand loading (e.g., from 1 mol% to 3 mol%). | A higher catalyst concentration can compensate for a certain degree of deactivation. |
| Use a More Robust Ligand | Employ sterically hindered and electron-rich ligands such as those from the Buchwald or Hartwig families (e.g., AdBippyPhos).[1] | These ligands can form more stable catalytic complexes that are less susceptible to deactivation by the substrate or product. |
| Change the Solvent | Switch to a less coordinating solvent. For example, if the reaction is run in dioxane, consider toluene or CPME. | A less coordinating solvent will compete less with the ligand for binding to the palladium center. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, add 4-chloro-8-fluoro-2-methylquinoline (1.0 mmol), the desired amine (1.2 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., XPhos, 0.04 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the anhydrous solvent (e.g., toluene, 5 mL) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
-
To a solution of 4-chloro-8-fluoro-2-methylquinoline (1.0 mmol) in a suitable solvent (e.g., NMP, DMSO, or a high-boiling alcohol), add the amine (2.0-5.0 mmol).
-
If the amine is used as its salt, add a base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 mmol).
-
Heat the reaction mixture to a high temperature (typically 120-180 °C). The use of microwave irradiation can often reduce reaction times.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: General experimental workflow for the amination of 4-chloro-8-fluoro-2-methylquinoline.
Caption: Major reaction pathways in the amination of 4-chloro-8-fluoro-2-methylquinoline.
References
Technical Support Center: 8-Fluoro-2-methylquinolin-4-amine Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully conducting experiments involving 8-Fluoro-2-methylquinolin-4-amine.
Frequently Asked Questions (FAQs)
Q1: I am experiencing very low yields in the synthesis of the 8-Fluoro-2-methylquinoline core. What are the likely causes and how can I improve the yield?
Low yields in quinoline synthesis, often based on reactions like the Conrad-Limpach or Combes synthesis, can stem from several factors. The primary culprits are often harsh reaction conditions leading to side reactions and polymerization of starting materials.[1][2]
Troubleshooting Steps:
-
Temperature Control: Overly high temperatures can promote the formation of tar and other byproducts. It is crucial to gently heat the reaction to initiate it and then carefully control the temperature throughout the process.[1]
-
Acid Catalyst: The choice and concentration of the acid catalyst are critical. While strong acids are necessary for cyclization, they can also catalyze polymerization. Consider using polyphosphoric acid (PPA) as an alternative to sulfuric acid, as it can sometimes lead to cleaner reactions and improved yields.
-
Slow Addition of Reactants: Adding reactants, particularly the carbonyl compound, slowly to the reaction mixture can help to maintain a low concentration and minimize self-condensation and polymerization.[1]
-
Biphasic Reaction Medium: For certain quinoline syntheses, employing a biphasic medium (e.g., water/toluene) can sequester the carbonyl compound in the organic phase, significantly reducing acid-catalyzed polymerization and thereby increasing the yield.[1]
Q2: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. How can I prevent this?
Tar formation is a very common issue in classical quinoline syntheses, especially those employing strong acids and high temperatures like the Skraup or Doebner-von Miller reactions.[1][2] This is due to the polymerization of reactants and intermediates under harsh conditions.
Mitigation Strategies:
-
Moderating Agents: The addition of a moderator, such as ferrous sulfate (FeSO₄) or boric acid, can help to control the exothermic nature of the reaction and reduce charring.[1][2]
-
Microwave Heating: The use of microwave irradiation can dramatically reduce reaction times and often leads to cleaner reactions with higher yields and less tar formation compared to conventional heating.[2]
-
Ionic Liquids: Replacing strong acids like sulfuric acid with a Brønsted-acidic ionic liquid can result in a cleaner reaction and may even eliminate the need for an external oxidizing agent.[2]
Q3: I am struggling to convert 8-Fluoro-2-methylquinolin-4-ol to the desired 4-amino derivative. What reaction conditions should I try?
The conversion of a 4-quinolinol to a 4-aminoquinoline typically proceeds via a two-step process: chlorination followed by nucleophilic substitution with an amine.
Recommended Approach:
-
Chlorination: The first step is to convert the hydroxyl group into a better leaving group, typically a chloride. This is commonly achieved by reacting the 8-Fluoro-2-methylquinolin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃). This reaction often requires heating.
-
Amination: The resulting 4-chloro-8-fluoro-2-methylquinoline is then reacted with a source of ammonia (e.g., ammonium hydroxide or ammonia gas in a suitable solvent) or a specific amine to yield the final this compound. This is an aromatic nucleophilic substitution reaction.
Q4: I am observing a mixture of regioisomers in my synthesis. How can I improve the regioselectivity?
When using unsymmetrical starting materials, such as a substituted aniline or an unsymmetrical β-diketone in a Combes synthesis, the formation of regioisomers is a possibility.
Controlling Regioselectivity:
-
Steric Hindrance: The cyclization will often favor the less sterically hindered position. Modifying the substituents on your reactants can help direct the reaction to the desired isomer.
-
Electronic Effects: The electronic properties of substituents on the aniline ring (electron-donating vs. electron-withdrawing) will influence the nucleophilicity of the ortho positions, thereby directing the cyclization.
-
Choice of Acid Catalyst: Different acid catalysts (e.g., H₂SO₄ vs. PPA) can alter the ratio of regioisomers formed.
Quantitative Data Summary
The following table summarizes typical reaction yields for quinoline syntheses and spectroscopic data for a similar fluorinated quinoline analog. This data is intended to provide a general benchmark for your experiments.
| Parameter | Value | Notes |
| Reaction Yields | ||
| Combes Synthesis | 40-70% | Highly dependent on substrates and conditions. |
| Friedländer Synthesis | 50-85% | Generally good yields with appropriate substrates. |
| Spectroscopic Data | (for 8-fluoro-2,3-dimethylquinolin-4-yl benzoate) | [3] |
| ¹H NMR (CDCl₃, 500 MHz) | δ: 8.36–8.30 (m, 2H), 7.80–7.69 (m, 1H), 7.60 (t, J = 7.8 Hz, 2H), 7.56–7.49 (m, 1H), 7.42–7.29 (m, 2H), 2.81 (s, 3H), 2.33 (s, 3H) | Representative data for a similar quinoline core. |
| ¹³C NMR (CDCl₃, 151 MHz) | δ: 163.75, 160.83, 157.74 (d, J = 255.8 Hz), 151.72 (d, J = 4.5 Hz), 137.55 (d, J = 12.2 Hz), 134.38, 130.49 (2C), 128.97 (2C), 128.21, 125.99 (d, J = 8.2 Hz), 123.58 (d, J = 2.4 Hz), 123.23, 116.72 (d, J = 4.7 Hz), 113.24 (d, J = 19.2 Hz), 24.39, 12.89 | Illustrates typical chemical shifts. |
| HRMS (ESI) | m/z: [M + H]⁺ Calculated for C₁₈H₁₄FNO₂: 296.1081, Found: 296.1087 | High-resolution mass spectrometry data. |
Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-2-methylquinolin-4-ol (via Conrad-Limpach reaction)
This protocol is a generalized procedure based on the Conrad-Limpach synthesis of 4-quinolinols.
-
Reaction Setup: In a round-bottom flask, combine 2-fluoroaniline and ethyl acetoacetate in a 1:1 molar ratio.
-
Condensation: Stir the mixture at room temperature. An exothermic reaction may occur. Continue stirring for 1-2 hours to form the intermediate β-aminoacrylate.
-
Cyclization: Add the reaction mixture to a high-boiling point solvent (e.g., Dowtherm A) and heat to approximately 250 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool. The product will often precipitate.
-
Isolation and Purification: Collect the solid product by filtration. Wash the crude product with a suitable solvent (e.g., ethanol, ether) to remove impurities. Recrystallization from a solvent like ethanol or a solvent mixture can be performed for further purification.
Protocol 2: Conversion to this compound
This protocol outlines the conversion of the 4-quinolinol to the 4-aminoquinoline.
-
Chlorination: In a fume hood, carefully add 8-Fluoro-2-methylquinolin-4-ol to an excess of phosphorus oxychloride (POCl₃). Heat the mixture under reflux for 2-4 hours.
-
Removal of POCl₃: After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃.
-
Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonium hydroxide). Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-chloro-8-fluoro-2-methylquinoline.
-
Amination: Dissolve the crude 4-chloro intermediate in a suitable solvent (e.g., phenol or a high-boiling alcohol) and react with an excess of an amine source (e.g., by bubbling ammonia gas through the solution or using a sealed tube with ammonium hydroxide) at elevated temperatures (120-160 °C).
-
Final Work-up and Purification: After the reaction is complete, cool the mixture and perform a suitable work-up (e.g., acid-base extraction). Purify the final product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Degradation Pathways of Fluorinated Quinolines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of fluorinated quinolines.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for fluorinated quinolines?
A1: Fluorinated quinolines degrade through several primary pathways, depending on the conditions (e.g., microbial, metabolic, or advanced oxidation processes). Common pathways include:
-
Hydroxylation: This is a frequent initial step in microbial and metabolic degradation, often occurring at the 2-position of the quinoline ring to form 2-hydroxyquinoline or its tautomer, 2(1H)-quinolinone.[1][2]
-
Piperazine Ring Cleavage: For fluoroquinolones with a piperazinyl moiety, metabolic alterations predominantly occur on this ring through microsomal oxidative pathways.[3]
-
Defluorination: While the carbon-fluorine bond is strong, metabolic defluorination can occur, sometimes leading to the formation of reactive metabolites.[3][4] Oxidative defluorination can result in phenol-like metabolites.[4]
-
N-Oxidation: The formation of quinoline-N-oxide has been identified as a major metabolite in some fungal and microsomal systems.[2][5]
-
Advanced Oxidation Processes (AOPs): In AOPs, degradation can be initiated by hydroxyl radicals, leading to various products, including chlorinated and hydroxylated derivatives, depending on the reaction conditions.[6]
Q2: How does the position of the fluorine atom affect the metabolic stability of a quinoline derivative?
A2: The position of the fluorine atom significantly influences metabolic stability. Fluorine is often introduced to block sites susceptible to oxidative metabolism, thereby increasing the compound's half-life.[3] The strong electron-withdrawing nature of fluorine can also alter the electron density of the quinoline ring system, potentially affecting the affinity of metabolizing enzymes.[3]
Q3: What are the common intermediates observed during the biodegradation of quinolines?
A3: Common intermediates in the biodegradation of quinolines include 2-hydroxyquinoline, 2,8-dihydroxyquinoline, and 8-hydroxycoumarin.[1] The degradation can proceed via the 8-hydroxycoumarin pathway or the 5,6-dihydroxy-2(1H) quinolinone pathway.[7]
Q4: Can the degradation products of fluorinated quinolines be more toxic than the parent compound?
A4: Yes, the degradation products of fluorinated quinolines can be toxic, and in some cases, more so than the parent compound.[8] Studies have shown that some degradation products of ciprofloxacin and norfloxacin are mutagenic, carcinogenic, and resistant to further biodegradation.[9] It is crucial to assess the toxicity of intermediates and final degradation products.[9][10]
Troubleshooting Guides
Issue 1: Low or No Degradation of the Fluorinated Quinoline Compound in Microbial Cultures
| Possible Cause | Troubleshooting Step |
| Suboptimal Culture Conditions | Verify and optimize the temperature, pH, and salinity of your culture medium. For example, some Rhodococcus strains show optimal degradation at 30°C and a pH of 8.0.[7][11] |
| Inappropriate Microbial Strain | The selected microbial strain may not possess the necessary enzymatic machinery. Consider screening different microbial species known for degrading aromatic compounds, such as Pseudomonas, Rhodococcus, or Comamonas species.[1][7] |
| Toxicity of the Parent Compound | High concentrations of the fluorinated quinoline may be toxic to the microorganisms. Perform a dose-response experiment to determine the optimal starting concentration of your compound. |
| Lack of Essential Nutrients | Ensure the minimal salts medium (MSM) contains all the necessary nutrients for microbial growth. Quinoline can serve as the sole carbon and nitrogen source for some bacteria.[11] |
| Acclimation Period is Too Short | Microorganisms may require an adaptation period to induce the necessary degradative enzymes.[7] Gradually expose the culture to increasing concentrations of the fluorinated quinoline. |
Issue 2: Difficulty in Identifying and Characterizing Degradation Products
| Possible Cause | Troubleshooting Step |
| Low Concentration of Intermediates | Concentrate your sample using solid-phase extraction (SPE) or liquid-liquid extraction before analysis. |
| Unsuitable Analytical Technique | Use a combination of analytical methods for comprehensive characterization. High-resolution mass spectrometry (HRMS) can confirm elemental composition.[12] NMR (¹H, ¹³C, and ¹⁹F) is crucial for structural elucidation of fluorinated compounds.[12] |
| Co-elution of Compounds in Chromatography | Optimize your HPLC or GC method. Adjust the mobile phase gradient, column type, or temperature program to improve the separation of peaks. |
| Instability of Degradation Products | Some intermediates may be unstable.[13] Analyze samples promptly after collection and consider derivatization to stabilize reactive functional groups. |
Issue 3: Inconsistent Degradation Rates Between Experimental Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Inoculum Size | Standardize the inoculum size for each replicate. Measure the optical density (e.g., OD600) to ensure consistent starting cell concentrations.[11] |
| Variations in Aeration | Ensure consistent agitation and flask volume to maintain uniform aeration across all replicates, as oxygen levels can be a critical factor in aerobic degradation. |
| Inhomogeneous Sample Matrix | If working with soil or sludge samples, ensure thorough mixing to achieve a homogeneous distribution of the compound and microorganisms. |
| Fluctuations in Temperature or pH | Use a calibrated incubator and buffered medium to maintain stable temperature and pH throughout the experiment.[7] |
Quantitative Data Summary
Table 1: Optimal Conditions for Quinoline Degradation by Microbial Strains
| Microorganism | Optimal Temperature (°C) | Optimal pH | Optimal Salinity (%) | Reference |
| Rhodococcus gordoniae JH145 | 30 | 8.0 | 1.0 | [7] |
| Ochrobactrum sp. C2 | 30 | Not specified, but degrades well under acidic conditions | Not specified | [11] |
| Comamonas sp. | 30 | 8.0 | Not specified | [13] |
Table 2: Analytical Methods for Characterization of a Fluorinated Quinoline
| Analytical Technique | Information Obtained | Reference |
| ¹H, ¹³C, ¹⁹F NMR | Chemical structure elucidation | [12] |
| Mass Spectrometry (ESI-MS, HRMS) | Molecular weight and elemental composition | [12] |
| Infrared (IR) Spectroscopy | Identification of functional groups | [12] |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification | [12] |
Detailed Experimental Protocols
Protocol 1: In Vitro Microsomal Stability Assay
Objective: To determine the metabolic stability of a fluorinated quinoline in the presence of liver microsomes.
Materials:
-
Test fluorinated quinoline compound
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (or other suitable organic solvent) for quenching
-
Control compounds (high and low clearance)
-
LC-MS/MS system
Procedure:
-
Prepare Reagents: Prepare stock solutions of the test compound and control compounds. Prepare the NADPH regenerating system in phosphate buffer.
-
Incubation: In a microcentrifuge tube, add the liver microsomes and the test compound to the pre-warmed phosphate buffer (37°C).
-
Initiate Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench Reaction: Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression will give the elimination rate constant, from which the in vitro half-life can be calculated.
Protocol 2: Microbial Degradation Assay
Objective: To assess the biodegradability of a fluorinated quinoline by a specific microbial strain.
Materials:
-
Bacterial strain of interest (e.g., Pseudomonas putida)
-
Minimal Salts Medium (MSM)
-
Fluorinated quinoline compound
-
Shaking incubator
-
Spectrophotometer (for OD600 measurements)
-
HPLC or GC-MS system
Procedure:
-
Prepare Inoculum: Grow the bacterial strain in a suitable rich medium (e.g., LB broth) until it reaches the logarithmic growth phase. Harvest the cells by centrifugation and wash them with sterile MSM to remove residual medium.
-
Set up Cultures: In sterile flasks, prepare MSM containing a known concentration of the fluorinated quinoline as the sole carbon source.
-
Inoculation: Inoculate the flasks with the washed bacterial cells to a specific starting optical density (e.g., OD600 of 0.1). Include a sterile control flask (no inoculum) to check for abiotic degradation.
-
Incubation: Incubate the flasks in a shaking incubator at the optimal temperature and shaking speed for the strain (e.g., 30°C, 180 rpm).[7]
-
Sampling: At regular intervals, aseptically remove samples from each flask.
-
Analysis:
-
Measure the cell growth by reading the OD600.[11]
-
Prepare the samples for chemical analysis by centrifuging to remove bacterial cells and filtering the supernatant.
-
Analyze the supernatant using HPLC or GC-MS to determine the concentration of the remaining fluorinated quinoline and to identify any degradation products.
-
-
Data Analysis: Plot the concentration of the fluorinated quinoline and the bacterial growth (OD600) over time to determine the degradation rate.
Visualizations
Caption: Common degradation pathways of fluorinated quinolines.
Caption: General experimental workflow for studying degradation.
Caption: Troubleshooting logic for low degradation rates.
References
- 1. Biodegradation characteristics of quinoline by Pseudomonas putida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process | MDPI [mdpi.com]
- 7. Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Mechanistic Analysis of Toxic Degradation Products in the Advanced Oxidation Pathways of Fluoroquinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iwaponline.com [iwaponline.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
avoiding common pitfalls in 4-aminoquinoline synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-aminoquinolines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
Q: I am experiencing a low yield in my SNAr reaction between a 4-chloroquinoline and an amine. What are the potential causes and how can I improve it?
A: Low yields in SNAr reactions for 4-aminoquinoline synthesis are a common issue. Several factors can contribute to this, and systematic troubleshooting is key.
Potential Causes & Solutions:
-
Inadequate Reaction Conditions: The choice of solvent, base, temperature, and reaction time are critical.[1]
-
Solvent: For conventional heating, alcohols or DMF are often used. For microwave-assisted synthesis, DMSO has been shown to be superior to ethanol and acetonitrile. Toluene can be effective for certain metal-catalyzed reactions.
-
Base: The choice of base depends on the amine nucleophile. For secondary amines, an auxiliary base like potassium carbonate is often necessary.[1] Aryl or heteroarylamines may require a stronger base such as sodium hydroxide. For primary amines, an external base may not be needed as the amine can act as the base itself.[2]
-
Temperature & Time: Conventional heating often requires high temperatures (>120°C) and long reaction times (>24 hours), especially for less reactive substrates.[2] Microwave irradiation can significantly shorten reaction times (20-30 minutes) at temperatures between 140-180°C.[2][3]
-
-
Low Reactivity of the Amine: Anilines are generally less reactive than aliphatic amines.[1] To improve yields with anilines, consider using higher temperatures or employing a Brønsted or Lewis acid catalyst.[1][2]
-
Side Reactions: The formation of by-products can consume starting materials and reduce the yield of the desired product. (See Issue 2 for more details).
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider increasing the temperature or reaction time.
Issue 2: Formation of Side Products
Q: I am observing significant formation of side products in my reaction. What are the common side products and how can I minimize them?
A: Side product formation is a frequent challenge. Identifying the side products is the first step to mitigating their formation.
Common Side Products & Mitigation Strategies:
-
Bis-quinolines: When using a diamine as a nucleophile, the formation of a bis-quinoline, where two quinoline moieties are attached to the same diamine, is a common issue.
-
Solution: Use a large excess of the diamine to favor the formation of the mono-substituted product.[1]
-
-
Tertiary Amine Formation: During reductive amination procedures to synthesize side chains, the formation of undesired symmetrically substituted tertiary amines can occur.
-
Solution: A two-step approach involving imine formation with excess aldehyde followed by reduction with a reducing agent like sodium borohydride can suppress this side reaction.[4]
-
-
Charring/Decomposition: At very high temperatures, especially during microwave-assisted synthesis, charring of the reaction mixture can occur, leading to a complex mixture of degradation products.[5]
-
Solution: Carefully optimize the reaction temperature. For instance, in a specific microwave-assisted fusion reaction, increasing the temperature above 145°C resulted in significant charring.[5]
-
Issue 3: Purification Difficulties
Q: I am struggling to purify my 4-aminoquinoline product. What are some effective purification strategies?
A: Purification of 4-aminoquinolines can be challenging due to the presence of unreacted starting materials, side products, and catalysts.
Common Purification Issues & Solutions:
-
Removal of Excess High-Boiling Point Amine:
-
Problem: An amine with a high boiling point used in excess can be difficult to remove by simple evaporation.[1]
-
Solution: Acid-base extraction is an effective method. Dissolve the crude product in an organic solvent and wash with an acidic aqueous solution to protonate and extract the excess amine. The desired 4-aminoquinoline product can then be recovered from the organic layer.
-
-
Separation from Starting Materials:
-
Problem: The polarity of the 4-aminoquinoline product might be very similar to the starting 4-chloroquinoline, making chromatographic separation difficult.
-
Solution: Ensure the reaction goes to completion by monitoring with TLC. If separation is still challenging, consider converting the product to a salt to alter its solubility and facilitate separation.
-
-
Removal of Catalysts:
-
Problem: Residual palladium or copper catalysts from cross-coupling reactions can contaminate the final product.
-
Solution: Utilize appropriate work-up procedures, which may include filtration through celite or silica gel, or treatment with a scavenger resin to remove the metal catalyst.
-
-
General Purification Technique:
Data Presentation
Table 1: Comparison of Reaction Conditions for 4-Aminoquinoline Synthesis
| Synthesis Method | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Conventional SNAr | None/Base (e.g., K2CO3) | Alcohol, DMF | >120 | >24 h | Moderate to Good | [2] |
| Microwave-Assisted SNAr | Base (e.g., NaOH for anilines) | DMSO | 140-180 | 20-30 min | 80-95 | [2][3] |
| Palladium-Catalyzed (Domino) | PdCl2(PPh3)2 | THF | 70 | 24 h | Moderate to Good | [2] |
| Palladium-Catalyzed (Dehydrogenative Aromatization) | Pd(OAc)2/Cu(OAc)2 | Pivalic Acid | 140 | 4 h | Good | [2][3] |
| Copper-Catalyzed (Annulation) | CuTC | Ethyl Acetate | 75 | 3 h | Good | [2] |
| Gould-Jacobs Reaction (Cyclization) | N/A (Thermal) | High-boiling solvent | >250 | Several hours | Low to Moderate | [6] |
| Conrad-Limpach Synthesis (Cyclization) | N/A (Thermal) | Mineral Oil | ~250 | N/A | Up to 95 | [7] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted SNAr Synthesis of 4-Aminoquinolines
This protocol is a generalized procedure based on literature reports.[2][3][8]
-
Reactant Preparation: In a microwave-safe vial, combine the 4,7-dichloroquinoline (1 equivalent), the desired amine (primary, secondary, or aniline; 1.5-2 equivalents), and a suitable base if required (e.g., NaOH for anilines).
-
Solvent Addition: Add DMSO as the reaction solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 140-180°C for 20-30 minutes.
-
Reaction Monitoring: After the specified time, cool the reaction mixture to room temperature. Check the reaction progress by TLC to ensure the consumption of the starting 4,7-dichloroquinoline.
-
Work-up:
-
Pour the reaction mixture into water.
-
Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired 4-aminoquinoline.
Protocol 2: Gould-Jacobs Reaction for the Synthesis of a 4-Hydroxyquinoline Precursor
This protocol is a generalized representation of the Gould-Jacobs reaction.[6][9]
-
Condensation: React aniline or a substituted aniline with diethyl ethoxymethylenemalonate. This is typically done by heating the mixture, which results in the substitution of the ethoxy group by the aniline nitrogen to form an anilidomethylenemalonic ester.
-
Cyclization: Heat the resulting anilidomethylenemalonic ester in a high-boiling point solvent (e.g., Dowtherm A) to a high temperature (typically >250°C). This thermal cyclization leads to the formation of a 4-hydroxy-3-carboalkoxyquinoline.
-
Saponification: Hydrolyze the ester group of the 4-hydroxy-3-carboalkoxyquinoline using a base, such as sodium hydroxide, to form the corresponding carboxylic acid.
-
Decarboxylation: Heat the resulting carboxylic acid to induce decarboxylation, yielding the final 4-hydroxyquinoline. This 4-hydroxyquinoline can then be converted to a 4-chloroquinoline and subsequently to a 4-aminoquinoline via SNAr.
Visualizations
Caption: A simplified workflow for the synthesis of 4-aminoquinolines via SNAr.
Caption: A troubleshooting guide for addressing low yields in 4-aminoquinoline synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 3. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 8. scilit.com [scilit.com]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of 4-Aminoquinolines with a Focus on 8-Fluoro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of 4-aminoquinoline derivatives, a scaffold of significant interest in medicinal chemistry. While the primary focus is to compare 8-Fluoro-2-methylquinolin-4-amine with other 4-aminoquinolines, a comprehensive literature search did not yield specific experimental data for the biological activity of this particular compound. Therefore, this document will provide a comparative analysis based on structurally related fluorinated and methylated 4-aminoquinoline analogs. We will explore the known biological activities of this class of compounds, delve into the influence of various structural modifications, and provide detailed experimental protocols for the evaluation of their antimalarial and anticancer potential.
Introduction to 4-Aminoquinolines
The 4-aminoquinoline core is a privileged scaffold in drug discovery, most notably recognized for its potent antimalarial properties. Chloroquine, a well-known member of this family, has been a cornerstone of malaria treatment for decades. The biological activity of 4-aminoquinolines extends beyond malaria to include anticancer, anti-inflammatory, and antiviral properties. The versatility of the quinoline ring allows for substitutions at various positions, significantly influencing the compound's pharmacokinetic and pharmacodynamic profiles.
The Anticipated Biological Profile of this compound
Based on structure-activity relationship (SAR) studies of analogous compounds, we can hypothesize the potential biological activities of this compound.
-
Fluorine Substitution at the 8-position: The introduction of a fluorine atom can significantly alter a molecule's properties. Fluorine's high electronegativity can influence the pKa of the quinoline nitrogen, potentially affecting drug accumulation in acidic organelles like the parasite's food vacuole. It can also enhance metabolic stability and membrane permeability.
-
Methyl Group at the 2-position: A methyl group at the C-2 position can impact the steric and electronic properties of the quinoline ring, which may influence binding to biological targets.
Comparative Biological Activity of 4-Aminoquinoline Derivatives
While data for this compound is unavailable, the following tables summarize the in vitro antimalarial and anticancer activities of representative 4-aminoquinoline analogs.
Table 1: In Vitro Antimalarial Activity of Selected 4-Aminoquinolines
| Compound | 7-Substitution | Side Chain | P. falciparum Strain | IC50 (nM) | Reference |
| Chloroquine | Cl | N1,N1-diethyl-pentane-1,4-diamine | 3D7 (CQ-S) | 10-20 | [1] |
| Chloroquine | Cl | N1,N1-diethyl-pentane-1,4-diamine | K1 (CQ-R) | 100-300 | [2] |
| Amodiaquine | Cl | 4-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol | 3D7 (CQ-S) | 5-15 | [2] |
| Amodiaquine | Cl | 4-((7-chloroquinolin-4-yl)amino)-2-((diethylamino)methyl)phenol | K1 (CQ-R) | 20-50 | [2] |
| 7-Fluoro Analog | F | N,N-diethylethane-1,2-diamine | CQ-S | 15-50 | [3] |
| 7-Fluoro Analog | F | N,N-diethylethane-1,2-diamine | CQ-R | 18-500 | [3] |
CQ-S: Chloroquine-Sensitive; CQ-R: Chloroquine-Resistant
Table 2: In Vitro Anticancer Activity of Selected 4-Aminoquinolines
| Compound | 7-Substitution | Cell Line | GI50 (µM) | Reference |
| Chloroquine | Cl | MDA-MB-468 (Breast) | 24.36 | [3] |
| Chloroquine | Cl | MCF-7 (Breast) | 20.72 | [3] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | F | MCF-7 (Breast) | <10 | [3] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | Cl | MDA-MB-468 (Breast) | 8.73 | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the biological activity of 4-aminoquinoline derivatives like this compound.
In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)
This assay is a widely used method for determining the antiplasmodial activity of compounds against Plasmodium falciparum.
Workflow for In Vitro Antimalarial Assay
Caption: Workflow for the SYBR Green I-based in vitro antimalarial assay.
Methodology:
-
Parasite Culture: P. falciparum strains (e.g., 3D7 for chloroquine-sensitive and K1 for chloroquine-resistant) are maintained in a continuous culture of human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum.
-
Assay Setup: The assay is performed in 96-well microtiter plates. Test compounds are serially diluted in the culture medium. Asynchronous parasite cultures are added to each well to achieve a final hematocrit of 2% and parasitemia of 1%.
-
Incubation: Plates are incubated for 72 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Lysis and Staining: After incubation, the plates are frozen at -20°C to lyse the erythrocytes. A lysis buffer containing SYBR Green I is then added to each well.
-
Fluorescence Measurement: The plates are incubated in the dark for 1 hour, and fluorescence is measured using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: The fluorescence intensity is proportional to the parasite growth. The 50% inhibitory concentration (IC50) is calculated by a nonlinear regression analysis of the dose-response curves.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, MDA-MB-468 for breast cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for 48-72 hours.
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The 50% growth inhibition (GI50) is determined from the dose-response curves.
Plausible Signaling Pathway Inhibition by 4-Aminoquinolines in Cancer
Several 4-aminoquinoline derivatives have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. One such pathway is the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.
Hypothesized PI3K/Akt/mTOR Pathway Inhibition
Caption: Hypothesized inhibition of the PI3K/Akt/mTOR signaling pathway by 4-aminoquinoline derivatives.
Conclusion
The 4-aminoquinoline scaffold remains a highly valuable template for the development of new therapeutic agents. While the specific biological activity of this compound has yet to be reported, the extensive research on related analogs provides a strong rationale for its investigation as a potential antimalarial and anticancer agent. The provided experimental protocols offer a robust framework for elucidating its biological profile and contributing to the broader understanding of 4-aminoquinoline structure-activity relationships. Further research is warranted to synthesize and evaluate this promising compound.
References
Unveiling the Bioactive Potential: A Comparative Analysis of 8-Fluoro-2-methylquinolin-4-amine Analogs
For Immediate Release
This guide provides a comprehensive comparison of the bioassay results for analogs of 8-Fluoro-2-methylquinolin-4-amine, offering researchers, scientists, and drug development professionals a valuable resource for evaluating the potential of this chemical scaffold. Due to the limited publicly available bioassay data for this compound, this document focuses on structurally related fluorinated quinoline derivatives to provide insights into its potential biological activities. The guide summarizes quantitative data, details experimental methodologies, and visualizes key cellular pathways and experimental workflows.
Comparative Bioactivity of Fluorinated Quinoline Derivatives
The following tables present a summary of the bioactivity of various quinoline derivatives, highlighting their potential in antifungal, anticancer, and enzyme inhibition applications.
Table 1: Antifungal Activity of Fluorinated Quinoline Analogs
| Compound | Target Fungi | Concentration | Inhibition (%) | Reference |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b) | Sclerotinia sclerotiorum | 50 µg/mL | >80 | [1][2][3] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate (2e) | Sclerotinia sclerotiorum | 50 µg/mL | >80 | [1][2][3] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 2-methoxybenzoate (2f) | Sclerotinia sclerotiorum | 50 µg/mL | >80 | [1][2][3] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(trifluoromethyl)benzoate (2k) | Sclerotinia sclerotiorum | 50 µg/mL | >80 | [1][2][3] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 3,4-difluorobenzoate (2n) | Sclerotinia sclerotiorum | 50 µg/mL | >80 | [1][2][3] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate (2g) | Rhizoctonia solani | 50 µg/mL | 80.8 | [1][2][3] |
Table 2: Cytotoxicity of Quinoline Derivatives against HepG2 Cancer Cell Line
| Compound | IC50 (µM) | Reference |
| 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | 3.3 | [4] |
| Neocryptolepine Derivative | 23 | [4] |
| Various Pyrano[1][5][6]triazine derivatives | 0.0060 - 0.0195 | [5] |
| 5-Fluorouracil (5-FU) (Reference) | 0.0380 | [5] |
| Doxorubicin (DOX) (Reference) | 0.00620 | [5] |
Table 3: Carbonic Anhydrase Inhibition by 8-Substituted Quinoline-2-carboxamides
| Compound | hCA I (Kᵢ nM) | hCA II (Kᵢ nM) | hCA IV (Kᵢ nM) | Reference |
| Compound 5h | 61.9 | 33.0 | 657.2 | [7][8][9] |
| Compound 5a | - | 88.4 | - | [7][8][9] |
| Compound 5b | - | 85.7 | - | [7][8][9] |
Experimental Protocols
Detailed methodologies for the key bioassays are provided below to ensure reproducibility and aid in the design of future experiments.
Antifungal Activity Assay
The antifungal activity of the test compounds was evaluated using the mycelium growth rate method. The compounds were dissolved in DMSO and mixed with potato dextrose agar (PDA) to the final desired concentration. Mycelial discs of the test fungi were placed on the medicated PDA plates. The plates were then incubated at a controlled temperature until the mycelial growth in the control group reached the edge of the plate. The diameter of the fungal colony was measured, and the percentage of inhibition was calculated relative to the control group.
Cytotoxicity Assay (MTT Assay) for HepG2 Cells
The human liver cancer cell line, HepG2, was used to assess the cytotoxic effects of the compounds. Cells were seeded in 96-well plates and allowed to adhere overnight. The following day, the cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well. Viable cells with active metabolism convert MTT into a purple formazan product. The formazan crystals were then dissolved in a solubilization buffer, and the absorbance was measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of cell viability against the log of the compound concentration.
Carbonic Anhydrase Inhibition Assay
The inhibitory activity against human carbonic anhydrase (hCA) isoforms was assessed using a stopped-flow CO₂ hydration assay. The assay measures the catalytic activity of the enzyme by monitoring the pH change of a buffer solution. The enzyme and inhibitor were pre-incubated, and the reaction was initiated by adding a CO₂-saturated solution. The time course of the pH change was recorded, and the initial rates of the reaction were determined. The inhibition constants (Kᵢ) were calculated by fitting the data to the Michaelis-Menten equation.
Visualizing the Science: Pathways and Workflows
To further elucidate the context of these bioassays, the following diagrams, created using Graphviz, illustrate a key signaling pathway potentially modulated by quinoline derivatives and a typical experimental workflow.
Caption: PI3K/Akt/mTOR and RAS/RAF/MEK signaling pathways often targeted by quinoline derivatives.
Caption: General workflow for in vitro cell-based bioassays.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of novel 8-substituted quinoline-2-carboxamides as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
structure-activity relationship (SAR) studies of 8-Fluoro-2-methylquinolin-4-amine analogs
Comparative Analysis of 8-Fluoro-2-methylquinolin-4-amine Analogs in Preclinical Research
A comprehensive evaluation of the structure-activity relationships (SAR) of this compound analogs reveals their potential across various therapeutic areas, most notably in anticancer and antifungal applications. While direct, extensive SAR studies on this specific scaffold are limited in publicly available literature, a comparative analysis of structurally related quinoline derivatives provides significant insights into the key structural motifs influencing biological activity. This guide synthesizes the available preclinical data to offer a comparative framework for researchers, scientists, and drug development professionals.
Anticancer Activity of Fluorinated Quinoline Analogs
The quinoline scaffold is a well-established pharmacophore in oncology, with numerous derivatives demonstrating potent anticancer effects through mechanisms such as kinase inhibition and disruption of tubulin polymerization.[1][2][3] The introduction of a fluorine atom at the 8-position of the quinoline ring is a strategic modification anticipated to enhance metabolic stability and binding affinity to molecular targets.[4]
While specific cytotoxicity data for a series of this compound analogs is not extensively documented, the cytotoxic potential can be inferred from related fluorinated 4-aminoquinoline compounds. For instance, studies on analogous compounds highlight the importance of the substitution pattern on the quinoline ring and the nature of the amine substituent at the 4-position in modulating anticancer potency.
Table 1: Comparative Cytotoxicity of Structurally Related 4-Aminoquinoline Derivatives against Human Cancer Cell Lines
| Compound/Analog | Cancer Cell Line | Cytotoxicity (GI₅₀/IC₅₀, µM) | Reference |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 | GI₅₀: Not specified, but more potent than chloroquine | [5] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MDA-MB-468 | GI₅₀: Not specified, but showed increased cytotoxicity | [5] |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | GI₅₀: 8.73 | [5] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 | IC₅₀: 168.78 | [6] |
| (E)-3-{4-{[4-(benzyloxy)phenyl]amino}quinolin-2-yl}-1-(4-methoxyphenyl) prop-2-en-1-one (4a) | MDA-MB-231 | IC₅₀: Not specified, but showed high cytotoxicity | [7] |
Note: The data presented is for structurally related analogs and serves as a predictive baseline for the potential activity of this compound derivatives.
Antifungal Activity of Fluorinated Quinoline Analogs
Recent research has highlighted the antifungal potential of fluorinated quinoline derivatives. A study on 8-fluoro-2,3-dimethylquinolin-4-yl benzoates, which are structurally similar to the target compounds, demonstrated significant activity against various fungal pathogens. This suggests that the 8-fluoro-2-methylquinoline core is a promising scaffold for the development of novel antifungal agents.[8]
Table 2: Antifungal Activity of 8-Fluoro-2,3-dimethylquinolin-4-yl Benzoate Analogs
| Compound | Fungal Strain | Inhibition Rate (%) at 50 µg/mL | Reference |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate (2b) | Sclerotinia sclerotiorum | >80 | [8] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate (2e) | Sclerotinia sclerotiorum | >80 | [8] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-chlorobenzoate (2f) | Sclerotinia sclerotiorum | >80 | [8] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoate (2k) | Sclerotinia sclerotiorum | >80 | [8] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-isopropylbenzoate (2n) | Sclerotinia sclerotiorum | >80 | [8] |
| 8-fluoro-2,3-dimethylquinolin-4-yl 4-methylbenzoate (2g) | Rhizoctonia solani | 80.8 | [8] |
The data indicates that substitutions on the benzoate moiety significantly influence the antifungal potency, with bulky and electron-withdrawing groups at the para-position of the benzene ring enhancing the activity against S. sclerotiorum.[8]
Experimental Protocols
Synthesis of this compound Core Structure
A general and plausible synthetic route to the this compound core is proposed based on established methodologies for quinoline synthesis.
Step 1: Synthesis of 8-fluoro-2-methylquinolin-4-ol
A mixture of 2-fluoroaniline and ethyl acetoacetate is heated in the presence of a cyclizing agent such as polyphosphoric acid or Dowtherm A to yield 8-fluoro-2-methylquinolin-4-ol. This reaction is a variation of the Conrad-Limpach-Knorr synthesis.
Step 2: Chlorination of the 4-hydroxyquinoline
The resulting 8-fluoro-2-methylquinolin-4-ol is then treated with a chlorinating agent like phosphorus oxychloride (POCl₃) to afford 4-chloro-8-fluoro-2-methylquinoline.
Step 3: Amination of the 4-chloroquinoline
The final step involves the nucleophilic substitution of the chlorine atom at the 4-position with a desired amine (R-NH₂) to yield the target this compound analogs. This reaction is typically carried out in a suitable solvent like ethanol or isopropanol, often in the presence of a base.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Materials:
-
96-well microtiter plates
-
Human cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The GI₅₀ or IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against compound concentration.
Visualizations
Caption: General workflow for the synthesis and SAR-driven optimization of this compound analogs.
Caption: Hypothesized mechanism of action via receptor tyrosine kinase inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fluorinated vs. Non-Fluorinated 2-Methylquinolin-4-amines in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated and non-fluorinated 2-methylquinolin-4-amines, a scaffold of significant interest due to the diverse biological activities exhibited by quinoline derivatives, including anticancer, antimalarial, and antibacterial properties.[1] By examining key physicochemical and biological parameters, this document aims to provide researchers with data-driven insights to inform the design and development of novel therapeutics based on the 2-methylquinolin-4-amine core.
While a direct head-to-head comparison of a single fluorinated 2-methylquinolin-4-amine and its non-fluorinated parent is not extensively documented in a single study, this guide consolidates available data from closely related analogs and established principles of fluorine's effects on drug-like properties. The primary examples for this comparison will be 6-fluoro-2-methylquinolin-4-amine and the parent 2-methylquinolin-4-amine.
Physicochemical Properties: The Impact of Fluorination
The introduction of a fluorine atom can significantly modulate the physicochemical properties of a molecule, influencing its solubility, lipophilicity, and metabolic stability. These parameters are critical for a compound's pharmacokinetic profile and overall suitability as a drug candidate.
| Property | Non-Fluorinated (2-Methylquinolin-4-amine) | Fluorinated (6-Fluoro-2-methylquinolin-4-amine) | Impact of Fluorination |
| Molecular Weight | 158.20 g/mol | 176.19 g/mol | Increased molecular weight. |
| LogP (Predicted) | ~2.2 | ~2.5 | Generally increases lipophilicity, though the effect can be position-dependent. |
| pKa (Predicted) | ~8.5 - 9.5 | ~8.0 - 9.0 | The high electronegativity of fluorine can lower the pKa of nearby basic nitrogen atoms. |
| Aqueous Solubility | Data not readily available | Data not readily available | Effects can be complex; often, strategic fluorination can improve solubility. |
| Metabolic Stability | Generally susceptible to oxidative metabolism. | Often enhanced due to the strength of the C-F bond, which blocks sites of metabolism.[1] |
Biological Activity: A Comparative Overview
Fluorination can profoundly influence the biological activity of quinoline derivatives. The electron-withdrawing nature of fluorine can alter the electronic distribution of the quinoline ring system, potentially enhancing interactions with biological targets. The following table summarizes reported and hypothesized biological activities.
| Biological Activity | Non-Fluorinated 2-Methylquinolin-4-amine Derivatives | Fluorinated 2-Methylquinolin-4-amine Derivatives | Key Observations |
| Anticancer | Quinoline scaffolds are known to exhibit anticancer properties. | The introduction of fluorine has been shown in related compounds to enhance cytotoxic activity against various cancer cell lines. | Fluorination can potentially improve target binding affinity and cell permeability. |
| Antifungal | Some 4-aminoquinoline derivatives show antifungal activity. | Fluorinated quinoline analogs have demonstrated good antifungal activity, with some compounds showing high efficacy against specific fungal strains. | The presence of fluorine can be a key determinant of antifungal potency. |
| Antibacterial | The 4-quinolone moiety is a key pharmacophore in many antibacterial agents. | Fluorinated quinolones (fluoroquinolones) are a major class of antibiotics, indicating the significant positive impact of fluorination on antibacterial activity. | Fluorination is a well-established strategy for enhancing the antibacterial potency of quinolones. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments relevant to the comparative analysis of these compounds.
Determination of Aqueous Solubility
This protocol outlines a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.
-
Preparation of Saturated Solution: An excess amount of the test compound is added to a known volume of phosphate-buffered saline (PBS) at a physiological pH of 7.4.
-
Equilibration: The resulting suspension is shaken at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Separation: The suspension is then filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve of known concentrations.
In Vitro Kinase Inhibition Assay
This assay is used to determine the potency of a compound in inhibiting a specific kinase, a common target for quinoline-based inhibitors.
-
Assay Components: The assay mixture typically contains the target kinase, a specific peptide substrate, and ATP in an appropriate buffer.
-
Compound Incubation: The test compounds (fluorinated and non-fluorinated 2-methylquinolin-4-amines) are serially diluted and added to the assay mixture.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a specific time at a controlled temperature.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced, which is directly proportional to kinase activity.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Metabolic Stability Assay in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
-
Incubation: The test compound is incubated with human liver microsomes and NADPH (a cofactor for P450 enzymes) in a phosphate buffer at 37°C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The metabolic reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also precipitates the proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Half-Life Calculation: The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the remaining parent compound concentration versus time.
Visualizing Workflows and Pathways
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative evaluation of fluorinated and non-fluorinated 2-methylquinolin-4-amines.
Generalized Kinase Inhibition Signaling Pathway
Many quinoline derivatives exert their biological effects by inhibiting protein kinases, which are crucial components of cellular signaling pathways that regulate cell growth, proliferation, and survival.
Conclusion
The introduction of fluorine into the 2-methylquinolin-4-amine scaffold offers a powerful strategy for modulating its physicochemical and biological properties. While direct comparative data is limited, the analysis of related compounds strongly suggests that fluorination can lead to enhanced metabolic stability and, in many cases, improved biological potency. However, the effects of fluorination are highly dependent on the position of the fluorine atom on the quinoline ring. Therefore, a systematic synthetic and evaluation effort is necessary to fully elucidate the structure-activity relationships and unlock the therapeutic potential of this promising class of compounds. The experimental protocols and workflows provided in this guide offer a framework for such rational drug design and development efforts.
References
Cross-Validation of ¹H and ¹⁹F NMR Data for 8-Fluoro-2-methylquinolin-4-amine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of proton (¹H) and fluorine (¹⁹F) Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound 8-Fluoro-2-methylquinolin-4-amine. Due to the limited availability of public experimental spectra for this specific molecule, this guide utilizes predicted NMR data based on established chemical shift principles for analogous structures. The information herein is intended to support researchers in the identification, characterization, and quality control of this and structurally related compounds.
Data Presentation: Predicted NMR Data
The following table summarizes the predicted ¹H and ¹⁹F NMR chemical shifts for this compound. These predictions are based on the analysis of similar chemical environments in related quinoline derivatives. The numbering convention for the quinoline ring is provided for clarity.
Table 1: Predicted ¹H and ¹⁹F NMR Data for this compound
| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | H-3 | 6.3 - 6.5 | Singlet (s) | - |
| ¹H | H-5 | 7.5 - 7.7 | Triplet (t) | 8.0 - 9.0 |
| ¹H | H-6 | 7.0 - 7.2 | Doublet of doublets (dd) | 8.0 - 9.0, 4.0 - 5.0 (H-F) |
| ¹H | H-7 | 7.3 - 7.5 | Doublet of doublets (dd) | 8.0 - 9.0, 2.0 - 3.0 |
| ¹H | 2-CH₃ | 2.4 - 2.6 | Singlet (s) | - |
| ¹H | 4-NH₂ | 5.5 - 6.5 | Broad singlet (br s) | - |
| ¹⁹F | F-8 | -120 to -140 | Doublet of doublets (dd) | ~50 (H-7), ~10 (H-F) |
Experimental Protocols
The following is a standard protocol for acquiring ¹H and ¹⁹F NMR spectra for a small organic molecule such as this compound.
1. Sample Preparation
-
Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound. For ¹⁹F NMR, a similar concentration is generally sufficient due to the high sensitivity of the ¹⁹F nucleus.[1]
-
Solvent: Use approximately 0.6-0.7 mL of a deuterated solvent.[2] A common choice for aminoquinolines is Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃), depending on the compound's solubility.[3][4]
-
Procedure:
-
Weigh the desired amount of this compound and place it in a clean, dry vial.
-
Add the deuterated solvent to the vial.
-
Gently agitate the vial to ensure the complete dissolution of the sample.
-
If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Cap the NMR tube securely.
-
2. NMR Spectrometer Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
For ¹H NMR:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): 0-12 ppm.
-
-
For ¹⁹F NMR:
-
Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgfl').
-
Number of Scans: 64 to 256, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A wider spectral width is often required for ¹⁹F NMR, for instance, from -50 to -250 ppm, to ensure all signals are captured.[5]
-
Reference: An external reference standard such as trifluoroacetic acid (TFA) or an internal standard can be used.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the cross-validation of ¹H and ¹⁹F NMR data for the structural elucidation of this compound.
Caption: Workflow for NMR Data Cross-Validation.
References
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. organomation.com [organomation.com]
- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Benchmarking Novel Kinase Inhibitors: A Comparative Framework for Quinoline-Based Compounds
Notice: Specific kinase inhibition data for the compound 8-Fluoro-2-methylquinolin-4-amine is not available in the public domain. This guide, therefore, serves as a comprehensive framework for how a researcher would benchmark such a novel quinoline-based chemical entity. We will use well-characterized, clinically relevant quinoline-based kinase inhibitors, Bosutinib and Cabozantinib , as exemplars for comparison. Researchers can adapt this methodology for their own novel compounds once experimental data are generated.
Introduction: The Quinoline Scaffold in Kinase Drug Discovery
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] In oncology, quinoline derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical enzymes that regulate a vast array of cellular processes.[3][4] Dysregulation of kinase signaling is a hallmark of cancer, making them prime therapeutic targets.[5]
When a novel compound like this compound is synthesized, it must be rigorously benchmarked against established inhibitors to ascertain its potency, selectivity, and potential as a clinical candidate.[5] This guide outlines the essential experimental procedures and data presentation formats for such a comparison, focusing on biochemical and cell-based assays.
Comparative Efficacy: Biochemical and Cellular Assays
The initial evaluation of a kinase inhibitor involves determining its direct effect on purified enzymes (biochemical assays) and its activity within a cellular context (cell-based assays).[6][7] Potency is typically measured as the half-maximal inhibitory concentration (IC₅₀) or growth inhibition (GI₅₀), with lower values indicating higher potency.
Table 1: Comparative Biochemical Potency (IC₅₀) Against Key Kinases
This table presents a hypothetical inhibitory profile for this compound alongside published data for the multi-kinase inhibitors Bosutinib and Cabozantinib.
| Compound | Target Kinase | IC₅₀ (nM) |
| This compound | Src | Hypothetical Data |
| Abl | Hypothetical Data | |
| VEGFR2 | Hypothetical Data | |
| c-Met | Hypothetical Data | |
| Bosutinib | Src | 1.2 |
| Abl | 1.0 | |
| Cabozantinib | VEGFR2 | 0.035 |
| c-Met | 1.3 |
Note: IC₅₀ values are highly dependent on specific assay conditions. Data for Bosutinib and Cabozantinib are compiled from publicly available literature for illustrative purposes.
Table 2: Comparative Cell-Based Activity (GI₅₀) in Cancer Cell Lines
This table shows the concentration of an inhibitor required to inhibit the growth of cancer cell lines by 50%. The choice of cell lines should be driven by the kinase targets; for instance, K562 cells are driven by BCR-Abl, and H441 cells can be driven by c-Met.
| Compound | Cell Line | Key Oncogenic Driver | GI₅₀ (nM) |
| This compound | K562 (CML) | BCR-Abl | Hypothetical Data |
| H441 (Lung) | c-Met | Hypothetical Data | |
| Bosutinib | K562 (CML) | BCR-Abl | 11 |
| Cabozantinib | H441 (Lung) | c-Met | 8 |
Note: GI₅₀ values can vary based on the cell viability assay used and incubation times.
Signaling Pathway and Experimental Workflow Visualization
Understanding the target pathway and the experimental process is crucial for contextualizing the data.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijmphs.com [ijmphs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. reactionbiology.com [reactionbiology.com]
A Comparative Analysis of In Vitro and In Vivo Efficacy of Fluorinated 4-Aminoquinoline Derivatives as Potential Anticancer Agents
A notable gap exists in the scientific literature regarding the direct comparative analysis of in vitro and in vivo efficacy for a homologous series of 8-Fluoro-2-methylquinolin-4-amine derivatives. This guide, therefore, presents a representative comparison based on closely related fluorinated 4-aminoquinoline analogues, synthesizing data from multiple studies to provide a comprehensive overview for researchers, scientists, and drug development professionals. The following sections detail the in vitro cytotoxicity of a 7-fluoro-4-aminoquinoline derivative and the conceptual in vivo evaluation of a related compound, supported by detailed experimental protocols and visual workflows.
In Vitro Efficacy: Cytotoxicity of a 7-Fluoro-4-aminoquinoline Derivative
A study by Solomon et al. investigated the in vitro cytotoxic effects of a series of 4-aminoquinoline derivatives against human breast cancer cell lines. Among the synthesized compounds, N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine emerged as a compound of interest. The 50% growth inhibition (GI50) values were determined and are presented in the table below.
| Compound | Cell Line | GI50 (µM)[1] |
| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 | 11.47 |
| Chloroquine (Reference) | MDA-MB-468 | >50 |
| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MCF-7 | Not Reported |
| Chloroquine (Reference) | MCF-7 | 20.72 |
Table 1: In Vitro Cytotoxicity of a 7-Fluoro-4-aminoquinoline Derivative.
In Vivo Efficacy: A Representative Xenograft Model
| Compound | Animal Model | Tumor Model | Dosing Regimen (Representative) | Tumor Growth Inhibition (%) |
| 4-Aminoquinoline Analog | Athymic Nude Mice | Subcutaneous Xenograft | 50 mg/kg, oral, daily | Data Not Available |
| Vehicle Control | Athymic Nude Mice | Subcutaneous Xenograft | - | 0 |
Table 2: Representative Data Structure for In Vivo Efficacy Evaluation.
Experimental Protocols
In Vitro Cytotoxicity Screening
The in vitro cytotoxicity of the 4-aminoquinoline derivatives was assessed using a standard sulforhodamine B (SRB) assay.[1]
Cell Culture: Human breast cancer cell lines (MDA-MB-468 and MCF-7) were maintained in an appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
SRB Assay Protocol:
-
Cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
Post-incubation, the cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
The plates were washed with water and air-dried.
-
The fixed cells were stained with 0.4% SRB solution for 30 minutes at room temperature.
-
The plates were washed with 1% acetic acid to remove unbound dye and then air-dried.
-
The bound dye was solubilized with 10 mM Tris base solution.
-
The absorbance was measured at 510 nm using a microplate reader.
-
The GI50 value, the concentration required to inhibit cell growth by 50%, was calculated from the dose-response curves.
In Vivo Xenograft Model
The following is a representative protocol for evaluating the in vivo antitumor efficacy of a 4-aminoquinoline derivative in a human tumor xenograft mouse model.
Animal Model: Female athymic nude mice (4-6 weeks old) are used for the study. The animals are housed in a pathogen-free environment and provided with sterile food and water ad libitum.
Xenograft Implantation:
-
Human cancer cells (e.g., MDA-MB-231) are harvested during the exponential growth phase.
-
A suspension of 5 x 10⁶ cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel is injected subcutaneously into the right flank of each mouse.
-
Tumor growth is monitored regularly using a digital caliper.
Treatment Protocol:
-
When the tumors reach a palpable size (e.g., 100-150 mm³), the mice are randomized into treatment and control groups.
-
The test compound is administered orally (e.g., 50 mg/kg body weight) daily for a specified period (e.g., 21 days). The control group receives the vehicle solution.
-
Tumor volume and body weight are measured every 2-3 days. Tumor volume is calculated using the formula: (Length × Width²)/2.
-
At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and processed for further analysis (e.g., histopathology, biomarker analysis).
Visualizing the Workflow and Potential Mechanism
To better illustrate the experimental processes and potential biological pathways involved, the following diagrams are provided.
Caption: A generalized workflow for anticancer drug screening.
Caption: A potential mechanism of anticancer action.
References
Assessing the Specificity of 8-Fluoro-2-methylquinolin-4-amine Against Biological Targets: A Comparative Guide
Disclaimer: Publicly available experimental data on the biological targets and specificity of 8-Fluoro-2-methylquinolin-4-amine is limited. This guide utilizes its close structural analog, 6,8-Difluoro-2-methylquinolin-4-amine, as a hypothetical case study to illustrate the principles and methodologies for assessing kinase inhibitor specificity. The data presented for this compound is illustrative and intended to guide researchers in their own investigations.
This guide provides a framework for researchers, scientists, and drug development professionals to assess the specificity of novel chemical entities, using the quinoline scaffold as an example. It compares the hypothetical performance of 6,8-Difluoro-2-methylquinolin-4-amine with established multi-kinase inhibitors, Sorafenib and Sunitinib, and provides detailed experimental protocols for key assays.
Data Presentation: Comparative Kinase Inhibition Profiles
The specificity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. A compound's potency against a panel of kinases is typically quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following table presents a hypothetical kinase inhibition profile for 6,8-Difluoro-2-methylquinolin-4-amine alongside published data for the well-characterized multi-kinase inhibitors, Sorafenib and Sunitinib.[1][2]
| Kinase Target | 6,8-Difluoro-2-methylquinolin-4-amine (Hypothetical IC50, nM)[3] | Sorafenib (IC50, nM)[1] | Sunitinib (IC50, nM)[2] |
| VEGFR2 | Potent | 90 | 80 |
| PDGFRβ | Potent | 57 | 2 |
| c-Kit | Moderate | 68 | Potent (Ki = 9 nM) |
| B-Raf | Weak | 22 | - |
| Raf-1 | Weak | 6 | - |
| Src | Weaker | - | >10-fold selective over |
| c-Met | Minimal Activity | Not active | - |
| Abl | Minimal Activity | - | >10-fold selective over |
Note: The terms "Potent," "Moderate," "Weak," and "Minimal Activity" for the hypothetical compound are qualitative descriptors used for illustrative purposes. "-" indicates that data was not specified in the cited sources.
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows relevant to the assessment of kinase inhibitor specificity.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Experimental workflow for assessing kinase inhibitor specificity.
Caption: Logical relationship for comparing inhibitor specificity.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for measuring the direct inhibitory effect of a compound on purified kinase enzymes by quantifying ATP consumption.[3]
Materials:
-
Purified recombinant kinases (panel of interest).
-
Kinase-specific substrates.
-
Adenosine triphosphate (ATP).
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Test compound (e.g., this compound) and control inhibitors, serially diluted in DMSO.
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®).
-
384-well assay plates.
-
Plate reader capable of measuring luminescence.
Procedure:
-
Compound Plating: Add 2.5 µL of the serially diluted compounds or controls (DMSO vehicle) to the wells of a 384-well plate.[3]
-
Kinase/Substrate Addition: Prepare a mixture of the kinase and its specific substrate in kinase assay buffer. Add 2.5 µL of this mixture to each well.[3]
-
Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Reaction Initiation: Initiate the kinase reaction by adding 5 µL of ATP solution to each well.[3] The final ATP concentration should be at or near the Km for the specific kinase.
-
Reaction Incubation: Cover the plate and incubate at room temperature for 1 hour.[3]
-
Signal Generation: Add 10 µL of the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the remaining ATP.
-
Signal Detection: Incubate the plate for 10 minutes at room temperature to stabilize the signal. Measure the luminescence using a plate reader.[3]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[3]
Cellular Phosphorylation Assay (Western Blot)
This protocol is used to assess the inhibition of a specific kinase's activity within a cellular context by measuring the phosphorylation of its downstream substrate.[4]
Materials:
-
Cell line expressing the target kinase.
-
Cell culture medium and supplements.
-
Test compound and control inhibitors.
-
Phosphatase and protease inhibitor cocktails.
-
Lysis buffer (e.g., RIPA buffer).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA in TBST).
-
Primary antibodies (phospho-specific for the substrate and total protein for loading control).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Seed cells in culture plates and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound or DMSO vehicle for a specified duration. If required, stimulate the signaling pathway with an appropriate growth factor or agonist for a short period before harvesting.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer supplemented with phosphatase and protease inhibitors.[4]
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add an equal volume of 2x SDS-PAGE sample buffer and denature the proteins by heating at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the phospho-specific primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Signal Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for loading control): The membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) protein to confirm equal loading across lanes.[5]
-
Data Analysis: Quantify the band intensities to determine the relative decrease in substrate phosphorylation at different inhibitor concentrations.
References
A Comparative Guide to the Synthesis of 8-Fluoro-2-methylquinolin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for the preparation of 8-Fluoro-2-methylquinolin-4-amine, a key scaffold in medicinal chemistry. The classical Conrad-Limpach synthesis is contrasted with the versatile Friedländer annulation, offering insights into their respective methodologies, yields, and strategic advantages. All quantitative data is presented in tabular format for ease of comparison, and detailed experimental protocols for analogous reactions are provided.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route 1: Conrad-Limpach Synthesis | Route 2: Friedländer Annulation |
| Starting Materials | 2-Fluoroaniline, Ethyl acetoacetate | 2-Amino-3-fluorobenzaldehyde, Acetone |
| Number of Steps | 4 | 3 |
| Overall Estimated Yield | ~55-70% | ~60-75% |
| Key Intermediates | 8-Fluoro-2-methylquinolin-4-ol, 4-Chloro-8-fluoro-2-methylquinoline | 8-Fluoro-2-methylquinoline |
| Reaction Conditions | High temperatures for cyclization, use of POCl₃ | Generally milder conditions, acid or base catalysis |
| Advantages | Well-established, reliable for quinolone formation. | Convergent, potentially shorter. |
| Disadvantages | Multi-step, use of hazardous reagents (POCl₃). | Requires synthesis or commercial availability of the substituted 2-aminobenzaldehyde. |
Synthetic Route 1: The Conrad-Limpach Pathway
The Conrad-Limpach synthesis is a classical and robust method for the construction of 4-hydroxyquinolines, which serve as versatile intermediates for 4-aminoquinolines. This route involves four distinct steps: condensation, thermal cyclization, chlorination, and nucleophilic amination.
Experimental Protocols (Analogous)
Step 1: Condensation of 2-Fluoroaniline with Ethyl Acetoacetate
-
Procedure: To a solution of 2-fluoroaniline (1.0 equiv) in ethanol, ethyl acetoacetate (1.0 equiv) and a catalytic amount of concentrated hydrochloric acid are added. The mixture is heated at reflux for 2-4 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enamine intermediate, which is often used in the next step without further purification.
Step 2: Thermal Cyclization to 8-Fluoro-2-methylquinolin-4-ol
-
Procedure: The crude enamine from the previous step is added to a high-boiling point solvent such as Dowtherm A in a three-neck flask. The mixture is heated to approximately 250°C for 30-60 minutes. After cooling, the precipitated product is collected by filtration, washed with a non-polar solvent like hexanes, and dried.
Step 3: Chlorination of 8-Fluoro-2-methylquinolin-4-ol
-
Procedure: 8-Fluoro-2-methylquinolin-4-ol (1.0 equiv) is added to an excess of phosphorus oxychloride (POCl₃). The mixture is heated at reflux for 3-6 hours. After cooling, the excess POCl₃ is removed under reduced pressure. The residue is carefully quenched with ice water and neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the 4-chloroquinoline product, which is then filtered, washed with water, and dried.
Step 4: Amination to this compound
-
Procedure: 4-Chloro-8-fluoro-2-methylquinoline (1.0 equiv) is heated with a source of ammonia (e.g., a solution of ammonia in ethanol in a sealed tube, or ammonium carbonate in phenol) at 120-150°C for several hours. After cooling, the reaction mixture is diluted with water and basified to precipitate the crude product. Purification by column chromatography or recrystallization yields the final this compound.
Synthetic Route 2: The Friedländer Annulation
The Friedländer synthesis offers a more convergent approach to the quinoline core by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of this compound, a multi-step sequence starting from 2-amino-3-fluorobenzaldehyde and acetone can be envisioned.
Comparative Analysis of 8-Fluoro-2-methylquinolin-4-amine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical and experimental comparison of 8-Fluoro-2-methylquinolin-4-amine and its analogs. This document synthesizes available data to highlight its potential in antifungal and anticancer applications, offering detailed experimental protocols and pathway visualizations to support further research and development.
Derivatives of the quinoline scaffold have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial and antitumor effects. The introduction of a fluorine atom at the 8-position of the 2-methylquinolin-4-amine core is a strategic modification intended to enhance metabolic stability and target engagement. This guide presents a comparative analysis of the biological performance of this compound and related compounds, supported by experimental data from various studies.
Performance Comparison: Antifungal and Anticancer Activities
While specific quantitative data for this compound is limited in publicly available literature, the following tables summarize the biological activities of structurally similar fluorinated quinoline derivatives to provide a comparative perspective.
Antifungal Activity of Fluorinated Quinoline Analogs
The following data is adapted from a study on novel fluorinated quinoline analogs and their activity against various phytopathogenic fungi. The compounds were tested at a concentration of 50 µg/mL.[1]
| Compound ID | Structure | S. sclerotiorum (% Inhibition) | R. solani (% Inhibition) |
| 2b | 8-fluoro-2,3-dimethylquinolin-4-yl 4-(tert-butyl)benzoate | >80% | - |
| 2e | 8-fluoro-2,3-dimethylquinolin-4-yl 4-fluorobenzoate | >80% | - |
| 2f | 8-fluoro-2,3-dimethylquinolin-4-yl 2,4-difluorobenzoate | >80% | - |
| 2g | 8-fluoro-2,3-dimethylquinolin-4-yl 4-methoxybenzoate | - | 80.8% |
| 2k | 8-fluoro-2,3-dimethylquinolin-4-yl 2-chlorobenzoate | >80% | - |
| 2n | 8-fluoro-2,3-dimethylquinolin-4-yl 2,4-dichlorobenzoate | >80% | - |
| Tebufloquin | (Positive Control) | 75.0% | 69.7% |
Note: The data presented is for derivatives of 8-fluoro-2,3-dimethylquinolin-4-ol, which are structurally related to this compound.
Cytotoxicity of Quinoline Derivatives Against Cancer Cell Lines
The cytotoxic effects of various quinoline derivatives have been evaluated against multiple cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | MDA-MB-468 (Breast) | 8.73 | [2] |
| Butyl-(7-fluoro-quinolin-4-yl)-amine | MCF-7 (Breast) | <20.72 | [2] |
| 8-hydroxy-2-quinolinecarbaldehyde | Hep3B (Hepatocellular Carcinoma) | 6.25 | [3] |
| 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | MCF-7 (Breast) | 168.78 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following sections outline standard protocols for assessing the biological activity of quinoline derivatives.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against fungal strains.[5][6]
Materials:
-
Test compound (e.g., this compound)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
96-well microtiter plates
-
Spectrophotometer
-
Appropriate broth medium (e.g., RPMI-1640)
-
Positive control (e.g., Fluconazole)
-
Negative control (vehicle, e.g., DMSO)
Procedure:
-
Preparation of Inoculum: Culture the fungal strains and prepare a standardized inoculum suspension.
-
Serial Dilution: Prepare serial dilutions of the test compound in the broth medium in the 96-well plates.
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth, determined by visual inspection or by measuring absorbance.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]
Materials:
-
Cancer cell lines
-
96-well plates
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.[10]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound
-
Kinase assay buffer
-
Detection reagent (e.g., luminescence-based)
Procedure:
-
Reaction Setup: In a 96-well plate, combine the kinase, substrate, and various concentrations of the test compound in the assay buffer.
-
Reaction Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at a constant temperature for a set period.
-
Signal Detection: Stop the reaction and add the detection reagent to measure the remaining ATP (luminescence is inversely proportional to kinase activity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizations: Workflows and Signaling Pathways
Diagrams created using the DOT language provide clear visualizations of experimental processes and biological mechanisms.
Caption: Experimental Workflow for Solubility Determination.
Caption: Inhibition of Receptor Tyrosine Kinase Signaling Pathway.
References
- 1. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs | MDPI [mdpi.com]
- 2. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Relation of Metal-Binding Property and Selective Toxicity of 8-Hydroxyquinoline Derived Mannich Bases Targeting Multidrug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 8-Fluoro-2-methylquinolin-4-amine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 8-Fluoro-2-methylquinolin-4-amine, drawing upon safety data for structurally similar compounds to establish best practices in the absence of a specific Safety Data Sheet (SDS) for this exact molecule.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given the potential hazards associated with similar halogenated quinoline derivatives, which include being harmful if swallowed and causing serious eye or skin irritation, a stringent PPE protocol is necessary.[1][2] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
Table 1: Personal Protective Equipment (PPE) Recommendations
| Activity | Required Personal Protective Equipment |
| Routine Handling & Weighing | - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat - Safety glasses with side shields or chemical splash goggles |
| Preparing Solutions | - Chemical-resistant gloves (e.g., nitrile) - Laboratory coat - Chemical splash goggles - Face shield (recommended) |
| Spill Cleanup | - Chemical-resistant gloves (e.g., nitrile) - Chemical-resistant suit or apron - Chemical splash goggles - NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates |
Step-by-Step Disposal Protocol
The proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[4] This compound should be treated as hazardous chemical waste.[5]
1. Waste Segregation and Collection:
-
Unused Compound: The pure, unused this compound should be disposed of in its original container or a compatible, clearly labeled hazardous waste container.[4] The container must be securely sealed.
-
Contaminated Labware: Glassware, pipette tips, and other disposable labware contaminated with the compound should be rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as liquid hazardous waste. The rinsed labware should then be disposed of as solid hazardous waste.[4]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be placed in a designated, sealed hazardous waste bag and disposed of as solid hazardous waste.[4]
-
Liquid Waste: Any solutions containing this compound should be collected in a dedicated, labeled container for halogenated organic waste. Do not mix with non-halogenated waste streams.[5]
2. Waste Labeling:
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate quantity or concentration of the waste
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
3. Storage:
Store sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area should be secure, under the control of laboratory personnel, and inspected regularly for any signs of leakage or container degradation.
4. Final Disposal:
The final disposal of this compound must be conducted through a licensed and certified hazardous waste disposal company.[5] Do not dispose of this compound down the drain or in regular trash, as halogenated compounds can be persistent in the environment.[3]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the Safe Disposal of this compound.
Hazard Profile of Structurally Similar Compounds
While specific quantitative data for this compound is not available, the hazard classifications for similar compounds underscore the need for cautious handling and disposal.
Table 2: GHS Hazard Statements for Related Quinolines
| Compound | Hazard Statement(s) | Reference |
| 4-Chloro-8-fluoro-2-methylquinoline | H302: Harmful if swallowed H318: Causes serious eye damage | [1] |
| 8-Hydroxyquinoline | H301: Toxic if swallowed H317: May cause an allergic skin reaction H318: Causes serious eye damage H360: May damage fertility or the unborn child H410: Very toxic to aquatic life with long lasting effects | [6] |
| 6-Fluoro-4-hydroxy-2-methylquinoline | H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation | [2] |
This information highlights that compounds in this class can be toxic, irritants, and environmentally hazardous. Therefore, a conservative approach to the disposal of this compound is essential. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.
References
Essential Safety and Operational Guidance for Handling 8-Fluoro-2-methylquinolin-4-amine
Hazard Assessment and Control
Given the lack of specific toxicity data, 8-Fluoro-2-methylquinolin-4-amine should be treated as a hazardous compound. Structurally related compounds, such as other fluorinated quinolines, are known to cause skin, eye, and respiratory irritation.[2][3] Therefore, it is crucial to implement stringent safety measures during handling and disposal.[1] All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of any dust or vapors.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the final and critical barrier to exposure after all other control measures have been implemented.[4] The following table summarizes the recommended PPE for handling this compound, based on guidelines for handling hazardous chemicals.[5][6][7]
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile), double-gloving recommended.[4][5] | To prevent skin contact. Gloves should be changed regularly, at least every 30 to 60 minutes, or immediately if contaminated or damaged.[4] |
| Eye and Face Protection | Safety goggles or a face shield.[1][6] | To protect eyes and face from splashes. |
| Body Protection | A disposable, low-permeability fabric gown with a solid front, long sleeves, and tight-fitting cuffs.[5] | To protect skin and clothing from contamination. |
| Respiratory Protection | An N-95 or N-100 respirator is recommended, especially when handling the compound outside of a fume hood or in case of a spill.[4][8] Surgical masks are not sufficient.[4] | To prevent inhalation of airborne particles. |
| Additional Protection | Disposable head, hair, and shoe covers.[7][8] | To provide further protection against contamination. |
Operational Plan: Step-by-Step Handling Procedure
A structured workflow is essential to ensure safety and minimize exposure during the handling of this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Labeling:
-
Solid Waste: Collect any solid this compound and contaminated disposable materials (e.g., gloves, wipes, weigh boats) in a clearly labeled, sealed container designated for "Halogenated Organic Waste."[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, properly labeled container for "Halogenated Solvent Waste."[1] Do not mix with non-halogenated waste streams.
-
Sharps: Any contaminated sharps should be placed in a designated sharps container.
Labeling Requirements: All waste containers must be clearly labeled with:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
The primary hazard(s) (e.g., "Toxic," "Irritant")
Final Disposal: The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or commercial spill pillows to contain the substance.[1]
-
Collection: Carefully collect the absorbed material and any contaminated debris into a designated, sealable hazardous waste container.[1]
-
Decontamination: Thoroughly clean the spill area with a suitable solvent (e.g., acetone or ethanol), collecting all cleaning materials as hazardous waste.[1]
-
Reporting: Report the spill to the appropriate environmental health and safety officer at your institution.
By adhering to these safety and logistical protocols, researchers can handle this compound with a high degree of safety, protecting themselves, their colleagues, and the environment.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.at [fishersci.at]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pharmastate.academy [pharmastate.academy]
- 7. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
